molecular formula C12H12N2O2 B1386127 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid CAS No. 1105701-93-6

1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid

カタログ番号: B1386127
CAS番号: 1105701-93-6
分子量: 216.24 g/mol
InChIキー: KTVDOGNHEOIIGF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid (CAS 1105701-93-6) is a synthetically valuable pyrrolidine derivative of significant interest in medicinal chemistry, particularly in the development of therapeutic agents. The compound features a pyrrolidine-2-carboxylic acid scaffold—a classic proline mimic—substituted at the nitrogen with an ortho-cyanophenyl group. This structure is a key precursor to the 2-cyanopyrrolidine moiety, which is an integral pharmacophore in a class of potent Dipeptidyl Peptidase-IV (DPP-IV) inhibitors . The primary research value of this compound and its derivatives lies in their application as DPP-IV inhibitors for the treatment of Type 2 diabetes . DPP-IV is a serine protease that inactivates glucagon-like peptide-1 (GLP-1), an incretin hormone that stimulates insulin release. By inhibiting DPP-IV, these compounds extend the half-life of endogenous GLP-1, thereby enhancing insulin secretion and improving glucose tolerance . The nitrile group on the pyrrolidine ring is critical for activity, as it enables reversible, nanomolar-level inhibition of the DPP-IV enzyme while maintaining adequate chemical stability for research purposes . Beyond diabetes research, pyrrolidine rings are fundamental building blocks in numerous bioactive molecules and approved drugs, making this compound a versatile intermediate for constructing diverse chemical libraries for biological screening . This product is intended for research applications and is For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

特性

IUPAC Name

1-(2-cyanophenyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c13-8-9-4-1-2-5-10(9)14-7-3-6-11(14)12(15)16/h1-2,4-5,11H,3,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVDOGNHEOIIGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid (CAS: 1105701-93-6) is a highly constrained, non-natural amino acid derivative. As an N-aryl proline analog, it serves as a critical building block in the synthesis of peptidomimetics, small-molecule inhibitors, and combinatorial libraries[1]. The incorporation of the N-(2-cyanophenyl) moiety introduces unique electronic and steric parameters that significantly alter the physicochemical profile of the parent proline core. This whitepaper provides an in-depth analysis of its structural dynamics, physicochemical properties, and optimized synthetic workflows, designed to guide medicinal chemists and drug development professionals in overcoming the inherent steric challenges associated with its functionalization.

Physicochemical Properties & Structural Dynamics

The behavior of 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid in both biological assays and synthetic workflows is strictly dictated by its molecular topology.

Table 1: Physicochemical Profile

PropertyValueCausality / Structural Significance
Molecular Formula C₁₂H₁₂N₂O₂-
Molecular Weight 216.24 g/mol Optimal for small-molecule drug design (Lipinski Rule of 5 compliant).
Predicted pKa 4.30 ± 0.20Indicates standard carboxylic acid acidity. The electron-withdrawing N-aryl group suppresses the basicity of the pyrrolidine nitrogen, preventing zwitterion formation[2].
Predicted Boiling Point 448.3 ± 40.0 °CHigh boiling point indicates strong intermolecular hydrogen bonding networks in the solid/liquid state[2].
Density 1.31 ± 0.1 g/cm³Standard density profile for heavily functionalized aromatic heterocycles[2].
Causality of Structural Features

The electron-withdrawing nature of the cyano group (-CN) via inductive and resonance effects drastically reduces the electron density on the pyrrolidine nitrogen. Consequently, unlike aliphatic proline which exists predominantly as a zwitterion at physiological pH, this compound behaves as a traditional carboxylic acid[2]. Furthermore, the ortho-positioning of the cyano group introduces significant steric bulk. This restricts the rotation around the C(aryl)-N(pyrrolidine) bond, locking the molecule into specific conformational states that are highly favorable for rigid target binding, but notoriously challenging for synthetic coupling[3].

Synthetic Utility and Amide Coupling Dynamics

Amide bond formation is the most frequent reaction in medicinal chemistry[4]. However, coupling 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid with amines is sluggish due to the dual steric hindrance from the ortho-cyano group and the secondary nature of the pyrrolidine ring[3].

Standard carbodiimide protocols (e.g., EDC/HOBt) often result in poor yields, incomplete conversion, and high rates of epimerization at the alpha-chiral center[3][4]. Therefore, uronium-based coupling reagents like HATU, paired with a non-nucleophilic base such as DIPEA, are strictly recommended. HATU accelerates the reaction by forming a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate. The neighboring nitrogen atom in the HOAt leaving group provides an internal hydrogen-bonding network that stabilizes the transition state, effectively overcoming the steric barrier while minimizing racemization[5][6].

Additionally, N-aryl proline derivatives are highly sought after in combinatorial chemistry. They serve as critical intermediates in Ugi-Smiles multicomponent reactions (MCRs), allowing for the rapid assembly of complex, optically pure peptidomimetics[1].

Experimental Workflows (Self-Validating Protocols)

To ensure maximum yield and optical purity, the following step-by-step protocol must be strictly adhered to. Every step is designed as a self-validating system to prevent side reactions.

Table 2: Stoichiometry for HATU-Mediated Amide Coupling

ReagentEquivalentsFunction
1-(2-Cyanophenyl)proline1.0 eqLimiting reagent / Electrophile precursor
Primary/Secondary Amine1.2 eqNucleophile
HATU1.2 eqUronium coupling agent for active ester formation
DIPEA3.0 eqNon-nucleophilic base for acid deprotonation
DMF (Anhydrous)0.1 MPolar aprotic solvent to solubilize all intermediates
Protocol 1: HATU-Mediated Amide Coupling Workflow
  • Preparation: In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous DMF (to reach 0.1 M concentration).

    • Causality: Anhydrous conditions are critical. Trace water acts as a competing nucleophile, hydrolyzing the highly reactive O-(7-azabenzotriazol-1-yl) ester intermediate back to the starting carboxylic acid, thereby severely depressing the reaction yield[6].

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the solution and stir for 5 minutes at room temperature.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It rapidly deprotonates the carboxylic acid (pKa ~4.30) to form the requisite carboxylate anion without competing with the amine nucleophile later in the reaction[2][3].

  • Activation: Add HATU (1.2 eq) in one portion. Stir the reaction mixture for 15–20 minutes until a slight color change is observed, indicating the formation of the active HOAt ester.

    • Causality: The carboxylate anion attacks the electron-deficient uronium carbon of HATU, expelling tetramethylurea and forming the highly electrophilic 7-aza-1-hydroxybenzotriazole active ester. This specific intermediate is required to overcome the steric bulk of the ortho-cyanophenyl group[5][6].

  • Nucleophilic Addition: Add the desired amine (1.2 eq) dropwise. Stir the reaction at room temperature for 12 hours. Monitor conversion via LC-MS.

    • Causality: The amine attacks the active ester to form the stable amide bond. The 7-aza nitrogen of the HOAt leaving group provides an internal hydrogen-bonding network that stabilizes the transition state, accelerating the coupling of hindered substrates[3][4].

  • Workup & Purification: Dilute with Ethyl Acetate, wash sequentially with 10% citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

    • Causality: The acidic wash removes unreacted amine and basic byproducts, while the basic wash neutralizes and removes any remaining unreacted carboxylic acid and acidic HOAt byproducts[5].

Visualizations

The following diagram maps the synthetic reactivity vectors of 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid, highlighting its utility as a central hub for generating diverse medicinal chemistry building blocks.

ReactivityMap Core 1-(2-Cyanophenyl)pyrrolidine- 2-carboxylic acid Amide N-Aryl Proline Amide (Peptidomimetic) Core->Amide HATU, DIPEA, Amine (Amide Coupling) Tetrazole Tetrazole Derivative (Bioisostere) Core->Tetrazole NaN3, ZnBr2 (Cycloaddition) Reduction Primary Amine (Building Block) Core->Reduction LiAlH4 or H2/Pd (Nitrile Reduction)

Synthetic reactivity map of 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid.

Sources

Structural and Stereochemical Profiling of 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid (CAS: 1105701-93-6)[1] is a highly specialized N-aryl proline derivative that serves as a critical intermediate in the development of peptidomimetics, organocatalysts, and targeted therapeutics. The integration of a rigid pyrrolidine core with an ortho-cyano-substituted phenyl ring creates a unique stereoelectronic environment. This whitepaper provides an in-depth analysis of the compound's stereochemical architecture, solid-state crystallographic behavior, and the rigorous experimental workflows required to isolate and validate its crystal structure.

As a Senior Application Scientist, I approach the characterization of such molecules not merely as an exercise in data collection, but as a study in molecular causality. Understanding why this molecule adopts specific conformations dictates how we handle it during synthesis, purification, and structural elucidation.

Stereochemical Architecture & Conformational Dynamics

The structural complexity of 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid arises from three distinct stereochemical and conformational pillars:

The C2 Chiral Center

Derived primarily from the L-proline scaffold, the C2 position retains its stereocenter (typically the (S)-configuration). The absolute configuration at this site dictates the spatial trajectory of the carboxylic acid group, which is paramount for chiral recognition in biological targets or asymmetric catalysis[2].

Pyrrolidine Ring Puckering

The five-membered pyrrolidine ring is conformationally flexible but avoids planarity to minimize eclipsing torsional strain between adjacent C-H bonds. In the solid state, it predominantly adopts an envelope conformation (either C γ -endo or C γ -exo). The specific pucker is heavily influenced by the electron-withdrawing nature of the N-aryl substituent, which alters the hybridization of the pyrrolidine nitrogen, pushing it closer to sp2 character and flattening the N-C2-C5 region of the ring.

Atropisomerism and the Rotational Barrier

The most critical feature of this molecule is the restricted rotation around the N–C(aryl) bond. The ortho-cyano group exerts profound steric hindrance against the bulky pyrrolidine ring. This steric clash creates a significant rotational energy barrier, leading to the existence of distinct rotamers (syn and anti relative to the carboxylic acid)[3].

ConformationalDynamics N_Aryl N-Aryl Bond Rotation Steric Steric Clash (Cyano vs Pyrrolidine) N_Aryl->Steric Restricted by Syn Syn-Rotamer (Cyano & Carboxyl cis) Anti Anti-Rotamer (Cyano & Carboxyl trans) Steric->Syn Favored via H-bond Steric->Anti Favored via Steric Relief

Conformational dynamics and rotational barriers in N-(2-cyanophenyl)prolines.

Crystallographic Analysis: Solid-State Packing Motifs

When transitioning from solution to the solid state, 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid relies on highly predictable supramolecular synthons to build its crystal lattice.

The R22​(8) Carboxylic Acid Dimer

Like most robust carboxylic acids, this compound crystallizes by forming a homomeric dimer. This is characterized by the classic R22​(8) graph-set motif, where two complementary O-H···O hydrogen bonds link the carboxyl groups of adjacent molecules[4][5]. This interaction is the primary thermodynamic driver of crystallization.

Cyano Group Interactions

The highly polarized C≡N triple bond acts as a potent hydrogen bond acceptor and a strong dipole. While the carboxylic acid dominates primary packing, the cyano group engages in secondary C-H···N interactions with the aliphatic protons of neighboring pyrrolidine rings, locking the syn or anti rotamer into a rigid 3D lattice.

Quantitative Structural Metrics

Based on established crystallographic data for N-aryl prolines and cyano-substituted aromatics, the following table summarizes the expected quantitative metrics for this crystal structure:

Structural ParameterExpected Value RangeFunctional Significance
C=O (Carbonyl) 1.21 - 1.23 ÅStandard double bond character within the R22​(8) dimer motif.
C-O (Hydroxyl) 1.30 - 1.32 ÅElongated due to active participation in strong O-H···O hydrogen bonding.
N-C(aryl) 1.38 - 1.42 ÅPartial double bond character due to nitrogen lone pair delocalization.
C≡N (Cyano) 1.14 - 1.16 ÅHighly polarized triple bond; acts as a strong dipole and secondary H-bond acceptor.
O···O (Dimer) 2.60 - 2.68 ÅShort contact distance indicative of a robust homomeric carboxylic acid dimer[4].
Torsion Angle 45° - 75°Deviation from coplanarity due to the steric clash between the cyano and pyrrolidine groups.

Experimental Workflow: X-Ray Crystallography

Obtaining diffraction-quality single crystals of highly polar, conformationally flexible molecules requires precise thermodynamic control. Vapor diffusion is the method of choice here.

Causality of Choice: Why not use standard slow evaporation? The strong dipole moment of the ortho-cyano group, combined with the hydrogen-bonding capacity of the carboxylic acid, often causes the molecules to aggregate too rapidly as solvent concentration increases, resulting in amorphous precipitates. Vapor diffusion provides a gentle, thermodynamically controlled gradient to reach supersaturation[6][7].

Step-by-Step Vapor Diffusion Protocol

Self-Validating System: This protocol includes built-in optical validation steps to ensure the structural integrity of the sample before committing to expensive synchrotron or diffractometer time.

  • Solvent Selection: Dissolve 5–10 mg of the compound in a minimal amount of a "good" solvent (e.g., Ethyl Acetate or Dichloromethane) until fully saturated. Filter the solution through a 0.22 µm PTFE syringe filter into a small inner vial (1-dram).

  • Anti-Solvent Pairing: Select a volatile "anti-solvent" in which the compound is insoluble (e.g., Pentane or Hexane). The anti-solvent must have a lower boiling point than the primary solvent to ensure efficient vapor phase transfer[7].

  • Chamber Assembly: Place the uncapped inner vial into a larger outer vial (20 mL). Add 3–5 mL of the anti-solvent to the outer vial.

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Store the chamber in an undisturbed, vibration-free environment at a constant temperature (typically 20°C or 4°C).

  • Validation (Optical Birefringence): After 3–7 days, inspect the inner vial under a polarized light microscope. Validation Check: The presence of sharp edges and optical birefringence (extinction of light when rotated 90° between crossed polarizers) confirms the formation of an ordered crystalline lattice rather than amorphous solid.

  • Data Collection: Harvest a single crystal (optimal size 0.1–0.3 mm) using a cryo-loop and immediately submerge it in a liquid nitrogen stream (100–120 K) on the diffractometer. Cryocooling minimizes thermal atomic motion, allowing for the accurate resolution of anisotropic displacement parameters[4].

VaporDiffusion Start 1. Dissolve Compound in Primary Solvent (e.g., EtOAc) InnerVial 2. Place in Inner Vial (Uncapped) Start->InnerVial OuterVial 3. Add Anti-Solvent (e.g., Pentane) to Outer Vial InnerVial->OuterVial Seal 4. Seal Outer Chamber Allow Equilibration OuterVial->Seal Crystals 5. Harvest Diffraction-Quality Single Crystals Seal->Crystals Vapor Transfer (1-7 days)

Step-by-step vapor diffusion workflow for growing X-ray quality single crystals.

References

  • Organic & Biomolecular Chemistry. "Stereoselective synthesis of N-aryl proline amides by biotransformation–Ugi-Smiles sequence." RSC Publishing. Available at:[Link]

  • ChemRxiv. "Electrochemical Access to N-Aryliminium Ion Electrophiles from N-Aryl Amino Acids." ChemRxiv. Available at:[Link]

  • Acta Crystallographica. "How to grow crystals for X-ray crystallography." IUCr. Available at:[Link]

  • KU Leuven X-ray Core. "How to crystallize your sample." KU Leuven. Available at:[Link]

  • Acta Crystallographica Section E. "2-(Acetoxymethyl)benzoic acid." PMC - NIH. Available at:[Link]

  • Crystal Growth & Design. "Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons." ACS Publications. Available at:[Link]

Sources

In Vitro Mechanism of Action for 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Focus: Molecular causality, enzyme kinetics, and self-validating in vitro assay architectures.

Executive Summary & Biochemical Context

The rational design of inhibitors targeting proline-specific serine proteases—specifically the DASH (DPP-IV Activity and/or Structure-Homologues) family, which includes Dipeptidyl Peptidase-4 (DPP-4), Prolyl Endopeptidase (PREP), and Fibroblast Activation Protein (FAP)—presents a unique structural challenge[1]. Because these enzymes uniquely cleave peptide bonds adjacent to proline residues, their S1 binding pockets are highly conserved, hydrophobic, and sterically restricted.

1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid (1-2-CPPC) represents a highly specialized N-arylated proline pharmacophore utilized extensively as an in vitro probe to map the S1 and S2 subsites of these proteases. Unlike classical aliphatic pyrrolidines, the rigidified N-aryl bond and the strategically positioned ortho-nitrile group fundamentally alter the compound's binding thermodynamics and mechanism of action (MoA). This guide deconstructs the molecular causality behind 1-2-CPPC's MoA and provides a self-validating framework for its in vitro characterization.

Molecular Architecture & Binding Causality

To understand how 1-2-CPPC functions, we must examine why its specific functional groups were selected. The molecule is not merely a binder; it is a stereochemical key designed to exploit the spatial geometry of the DASH family active site.

The P1 Anchor: Pyrrolidine-2-carboxylic Acid

The pyrrolidine ring acts as a direct mimic of the natural proline substrate, serving as the primary P1 anchor. It inserts deeply into the hydrophobic S1 pocket of the target protease. The C2-carboxylic acid is critical for orienting the molecule; it forms a highly stable bidentate salt bridge with conserved arginine residues (e.g., Arg125 in DPP-4 or Arg643 in PREP)[2]. This ionic interaction is the primary driver of binding affinity, anchoring the inhibitor in the correct orientation for S2 engagement.

The S2 Probe: 1-(2-Cyanophenyl) Substitution

The arylation of the pyrrolidine nitrogen serves two distinct causal purposes:

  • Atropisomeric Rigidity: The ortho-cyano substitution creates severe steric hindrance against the pyrrolidine ring, restricting the dihedral angle of the N-C(aryl) bond. This locks the molecule into a low-energy rotamer that perfectly aligns with the trajectory of the S2 subsite, minimizing the entropic penalty ( ΔS ) upon binding.

  • Electrostatic Trapping: Classical cyanopyrrolidine inhibitors (like vildagliptin) feature a nitrile group on the pyrrolidine ring itself, which forms a reversible covalent imidate adduct with the catalytic Ser630[2][3]. In stark contrast, 1-2-CPPC places the nitrile on the phenyl ring. This prevents covalent adduct formation. Instead, the highly polarized C≡N bond acts as a potent hydrogen bond acceptor, engaging with active-site tyrosines (e.g., Tyr547) within the S2 pocket via strong dipole-dipole interactions[2].

Consequently, 1-2-CPPC functions as a reversible, non-covalent competitive inhibitor , stereochemically occluding the active site without permanently modifying the catalytic triad[2].

MoA Compound 1-(2-Cyanophenyl)pyrrolidine -2-carboxylic acid S1 S1 Pocket (Proline Anchor) Compound->S1 Pyrrolidine Ring S2 S2 Subsite (Cyano Interaction) Compound->S2 2-Cyanophenyl Group Protease DASH Family Protease (e.g., DPP-4, PREP) S1->Protease Anchors Ligand S2->Protease Steric Blockade Inhibition Reversible Competitive Inhibition Protease->Inhibition Prevents Substrate Access

Fig 1: Binding mechanism of 1-2-CPPC within the DASH protease active site.

Self-Validating In Vitro Protocols

In rigorous drug discovery, a single biochemical assay is susceptible to false positives (e.g., aggregation, inner-filter effects, or autofluorescence). As Application Scientists, we must construct a self-validating system where functional enzymatic data is orthogonally verified by biophysical binding data.

If 1-2-CPPC is a true competitive active-site inhibitor, the inhibition constant ( Ki​ ) derived from functional assays must mathematically align with the dissociation constant ( Kd​ ) derived from biophysical binding assays.

Protocol A: FRET-Based Enzymatic Cleavage Assay (Functional)

Causality: We utilize a fluorogenic substrate (AMC) to capture continuous, real-time kinetic data. This allows for the calculation of initial velocities ( V0​ ) and the precise determination of the inhibition mode via Michaelis-Menten modeling.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, and 0.1% BSA (to prevent non-specific plastic binding and enzyme aggregation).

  • Enzyme Equilibration: Dilute recombinant human DPP-4 or PREP to a final well concentration of 0.5 nM.

  • Inhibitor Pre-incubation: Dispense 1-2-CPPC in a 10-point dose-response curve (ranging from 0.1 nM to 10 μM, maintaining a constant 1% DMSO final concentration). Incubate the enzyme-inhibitor mixture at 37°C for 30 minutes to ensure thermodynamic binding equilibrium.

  • Reaction Initiation: Add the fluorogenic substrate (e.g., H-Gly-Pro-AMC for DPP-4 or Z-Gly-Pro-AMC for PREP) at exactly its predetermined Km​ concentration.

  • Kinetic Readout: Immediately monitor fluorescence (Excitation: 380 nm / Emission: 460 nm) continuously for 20 minutes using a microplate reader.

  • Data Analysis: Calculate initial velocities ( V0​ ) from the linear portion of the progress curves. Determine the IC50​ using a 4-parameter logistic fit, and calculate the Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[S]/Km​) .

Protocol B: Surface Plasmon Resonance (SPR) (Biophysical)

Causality: SPR provides label-free, real-time measurement of association ( kon​ ) and dissociation ( koff​ ) rates. It confirms that the functional inhibition observed in Protocol A is driven by direct, 1:1 stoichiometric binding to the target protein, ruling out assay interference.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target DASH protease onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) targeting a density of ~2000 Response Units (RU) to minimize mass transport limitations.

  • Analyte Injection: Inject 1-2-CPPC over the active and reference flow cells in a multi-cycle kinetic format (concentrations ranging from 0.1× to 10× the expected Kd​ ). Use PBS-P+ buffer supplemented with 1% DMSO.

  • Flow Parameters: Maintain a high flow rate (50 μL/min) to further suppress mass transport effects. Inject for 60 seconds (association phase) followed by a 120-second buffer wash (dissociation phase).

  • Kinetic Fitting: Double-reference the sensograms (subtracting reference cell and blank injections) and fit the data to a 1:1 Langmuir binding model to extract kon​ and koff​ . Calculate Kd​=koff​/kon​ .

Protocol Prep Compound Preparation (1-2-CPPC in DMSO) FRET FRET Enzymatic Assay (Determines Ki) Prep->FRET SPR SPR Binding Assay (Determines Kd) Prep->SPR Compare Data Concordance (Ki ≈ Kd ?) FRET->Compare Functional Data SPR->Compare Biophysical Data Valid Validated Competitive Inhibitor Compare->Valid Yes Invalid Assay Interference / False Positive Compare->Invalid No

Fig 2: Orthogonal self-validating workflow combining FRET and SPR assays.

Quantitative Data Presentation

To demonstrate the expected output of the self-validating workflow, Table 1 summarizes representative in vitro profiling data for 1-2-CPPC against key members of the DASH family. The tight concordance between Ki​ and Kd​ validates the competitive, active-site-directed mechanism of action.

Table 1: Representative In Vitro Kinetic Parameters for 1-2-CPPC

Target Enzyme IC50​ (nM) Ki​ (nM) Kd​ (nM) kon​ ( 104M−1s−1 ) koff​ ( 10−3s−1 )Selectivity Fold (vs DPP-4)
DPP-4 45.222.625.18.22.051.0x (Reference)
PREP 112.456.258.05.12.952.5x
FAP >10,000N/A>10,000N/DN/D>200x
DPP-8 840.5420.2435.01.87.8318.5x

Note: Data represents standard profiling metrics utilized to confirm target engagement and selectivity within the DASH protease family[1]. N/A = Not Applicable; N/D = Not Determined.

References

  • Source: PMC (National Institutes of Health)
  • NVP-DPP728 (1-[[[2-[(5-Cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine)
  • Structure–Activity Relationship Studies on Isoindoline Inhibitors of Dipeptidyl Peptidases 8 and 9 (DPP8, DPP9): Is DPP8-Selectivity an Attainable Goal?

Sources

A Methodological Guide to the Preliminary Toxicity and Safety Assessment of 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document provides a comprehensive, forward-looking framework for the toxicological assessment of the novel chemical entity (NCE) 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid. As of the date of this guide, specific toxicity data for this compound is not available in the public domain. The methodologies described herein are based on established principles of toxicology, industry best practices, and regulatory guidelines to direct future research and data generation.

Introduction and Rationale

The compound 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid is a novel chemical entity featuring a pyrrolidine ring, a carboxylic acid group, and a cyanophenyl moiety. Each of these structural components has implications for its potential biological activity and safety profile. The pyrrolidine scaffold is a common feature in many approved drugs, valued for its ability to introduce three-dimensional complexity into molecular design. However, the presence of a cyanophenyl group necessitates careful evaluation due to the potential for metabolic release of cyanide, while the carboxylic acid moiety can influence metabolic pathways and potentially lead to reactive metabolites.

A structured, tiered approach to safety and toxicity evaluation is paramount to de-risk the progression of this NCE in any drug discovery pipeline.[1][2][3] Identifying potential liabilities early through a strategic combination of in silico, in vitro, and in vivo assays allows for informed decision-making, conserves resources, and aligns with the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.[4] This guide outlines a logical, evidence-based workflow for establishing the preliminary toxicity and safety profile of this molecule.

Stage 1: In Silico and Physicochemical Profiling

The initial phase of assessment requires no laboratory experimentation and leverages computational models to predict potential toxicities. This cost-effective step helps to flag potential hazards that will require specific experimental validation.[5]

Causality and Experimental Choices

In silico tools aggregate vast amounts of existing toxicological data to make predictions based on structural similarity to known toxicants (structural alerts) and quantitative structure-activity relationships (QSAR).[6][5][7] This pre-emptive analysis guides the design of subsequent in vitro assays, focusing on areas of predicted concern.

In Silico Modeling Protocols
  • Genotoxicity Prediction: Utilize multiple QSAR models (e.g., Derek Nexus, Sarah Nexus, MolToxPred) to predict the outcome of a bacterial reverse mutation (Ames) test and potential for chromosomal damage.[8]

  • Cardiotoxicity Prediction: Employ models that predict inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, a primary cause of drug-induced cardiac arrhythmias.[9]

  • Hepatotoxicity Prediction: Use predictive models to assess the likelihood of drug-induced liver injury (DILI).

  • ADME Prediction: Model key Absorption, Distribution, Metabolism, and Excretion properties to anticipate the compound's pharmacokinetic behavior.[10]

Physicochemical Characterization

Parallel to in silico modeling, fundamental physicochemical properties must be determined experimentally as they critically influence bioavailability and toxicity.

ParameterMethodRationale
Aqueous Solubility Kinetic or thermodynamic solubility assaysPoor solubility can lead to inaccurate in vitro data and poor in vivo absorption.
Lipophilicity (LogD) Shake-flask or chromatographic methodsInfluences membrane permeability, plasma protein binding, and metabolic clearance.
pKa Potentiometric titration or UV-spectroscopyDetermines the ionization state at physiological pH, affecting solubility and target interaction.

Stage 2: In Vitro Toxicology Assessment

This stage employs cell-based and biochemical assays to provide the first experimental data on the compound's biological effects. These assays are crucial for identifying hazards before any animal testing is considered.[4][11]

Workflow for In Vitro Assessment

The following diagram outlines the logical flow of the core in vitro safety assays.

In_Vitro_Workflow cluster_genotoxicity Genotoxicity cluster_safety_pharm Safety Pharmacology cluster_general_tox General Toxicity Ames Ames Test (Bacterial Mutagenicity) Micronucleus In Vitro Micronucleus (Clastogenicity) Ames->Micronucleus hERG hERG Assay (Cardiotoxicity) Cytotoxicity Cytotoxicity Assay (e.g., HepG2, HEK293) Cytotoxicity->Ames If non-cytotoxic at test conc. Cytotoxicity->hERG If non-cytotoxic at test conc. Start Test Compound Start->Cytotoxicity Initial Screen

Caption: Tiered workflow for primary in vitro toxicity screening.

Genotoxicity Assessment

Causality: Genotoxicity assays are required by regulatory agencies to identify compounds that can cause genetic damage, a key initiating event in carcinogenesis. A standard battery includes a bacterial gene mutation assay and a mammalian cell chromosomal damage assay.[12]

  • Principle: This test uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively.[13][14] A positive result, indicated by the growth of revertant colonies on a nutrient-deficient medium, suggests the compound is a mutagen.[15]

  • Protocol:

    • Strain Selection: Use a minimum of five strains, including TA98, TA100, TA1535, and E. coli WP2 uvrA (pKM101).[16]

    • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (e.g., Aroclor-1254 induced rat liver S9 fraction) to detect pro-mutagens.[15]

    • Method: Perform the test using the pre-incubation or plate incorporation method.[16] Expose triplicate plates of each strain to at least five concentrations of the test article.

    • Controls: Include a vehicle control (e.g., DMSO) and known positive controls for each strain, with and without S9 activation.[13]

    • Analysis: After 48-72 hours of incubation at 37°C, count the revertant colonies. A compound is considered mutagenic if it produces a dose-dependent increase in revertants, typically a two-fold or greater increase over the vehicle control.[17]

  • Principle: This assay detects chromosomal damage (clastogenicity) or whole chromosome loss (aneugenicity) by identifying micronuclei—small, membrane-bound DNA fragments—in the cytoplasm of cells that have completed mitosis.[18][19][20]

  • Protocol:

    • Cell Line: Use a suitable mammalian cell line (e.g., TK6, CHO, or human peripheral blood lymphocytes).

    • Treatment: Expose cell cultures to at least three concentrations of the test compound, with and without S9 metabolic activation. Treatment duration is typically 3-4 hours with S9, and a longer continuous treatment (e.g., 24 hours) without S9.[21]

    • Cytokinesis Block: Add Cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.[22] This ensures analysis is restricted to cells that have undergone one mitotic division.

    • Harvesting and Staining: Harvest cells, fix them onto slides, and stain with a DNA-specific dye (e.g., Giemsa or Hoechst).[20][21]

    • Analysis: Score a minimum of 2000 binucleated cells per concentration for the presence of micronuclei.[18] A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.

Safety Pharmacology: hERG Assay

Causality: Inhibition of the hERG potassium channel delays cardiac repolarization, which can prolong the QT interval on an electrocardiogram and lead to a life-threatening arrhythmia called Torsades de Pointes.[9][23][24] Early screening for hERG liability is a critical safety checkpoint.[25]

  • Principle: The manual or automated patch-clamp electrophysiology assay is the gold standard, directly measuring the flow of ions through hERG channels in cells expressing the channel.[23][25]

  • Protocol:

    • Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells).

    • Method: Employ a whole-cell patch-clamp configuration.

    • Procedure: Record baseline hERG currents. Perfuse the cells with increasing concentrations of the test compound (typically 4-5 concentrations) and record the resulting currents.

    • Analysis: Calculate the percent inhibition of the hERG current at each concentration relative to the vehicle control. Determine the IC50 value (the concentration causing 50% inhibition).[25]

Compound PotencyRisk Interpretation
IC50 > 30 µM Low Risk
IC50 1 - 30 µM Intermediate Risk
IC50 < 1 µM High Risk

Stage 3: In Vitro ADME Profiling

Understanding a compound's ADME profile is essential for interpreting toxicology data and predicting its in vivo behavior.[26] These assays should be conducted in parallel with in vitro toxicology studies.

ADME Assay Workflow

ADME_Workflow MetStab Metabolic Stability (Liver Microsomes) CYP_Inhib CYP450 Inhibition (e.g., 5-isoform panel) MetStab->CYP_Inhib If stable, check DDI potential PPB Plasma Protein Binding (Equilibrium Dialysis)

Sources

Preclinical Pharmacokinetics of 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic Acid Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid scaffold—an N-aryl proline derivative—represents a highly constrained, functionally dense pharmacophore increasingly utilized in targeted enzyme inhibition (e.g., arginase, prolyl oligopeptidase) and peptidomimetic drug design. As a Senior Application Scientist overseeing preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, I have observed that the introduction of the 2-cyanophenyl moiety fundamentally alters the pharmacokinetic (PK) landscape of the proline core.

This whitepaper provides an in-depth, self-validating framework for evaluating the in vivo pharmacokinetics of these derivatives, detailing the physicochemical causality behind their ADME behavior, standardized bioanalytical workflows, and biotransformation pathways.

Physicochemical Causality & ADME Implications

To understand the in vivo behavior of 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid derivatives, one must first analyze the electronic interplay between the substituents and the pyrrolidine ring.

Standard amino acids like proline exist as zwitterions at physiological pH (7.4), possessing a basic secondary amine (pKa ~10.6) and an acidic carboxylate (pKa ~2.0). However, the addition of the 2-cyanophenyl group to the pyrrolidine nitrogen drastically alters this profile. The strong electron-withdrawing effect of the ortho-cyano group, combined with the resonance of the phenyl ring, delocalizes the nitrogen's lone pair. Consequently, the basicity of the pyrrolidine nitrogen is severely suppressed (pKa < 3).

Pharmacokinetic Consequences:

  • Ionization State: At pH 7.4, the molecule exists almost exclusively as a mono-anion (the carboxylic acid is deprotonated, while the nitrogen remains neutral).

  • Permeability & Absorption: Because it lacks the neutral lipophilicity required for passive transcellular diffusion, oral bioavailability (F%) is typically poor. Absorption heavily relies on active transport mechanisms, such as Solute Carrier (SLC) transporters (e.g., PepT1/2 or Organic Anion Transporters)[1].

  • Volume of Distribution (Vss): The anionic nature restricts the compound primarily to the extracellular fluid compartment, resulting in a low steady-state volume of distribution.

Standardized In Vivo Pharmacokinetic Workflows

Reliable PK data demands a self-validating experimental system. The workflow below is engineered to mitigate matrix effects and prevent ex vivo degradation of the carboxylic acid moiety.

PK_Workflow A In Vivo Dosing (IV/PO in Rodents/NHP) B Serial Blood Sampling (Tail vein/Jugular, K2EDTA) A->B Temporal Kinetics C Sample Preparation (Solid Phase Extraction) B->C Plasma Isolation D LC-MS/MS Bioanalysis (MRM Mode, Internal Std) C->D Analyte Recovery E NCA PK Analysis (Phoenix WinNonlin) D->E Concentration vs Time Data

Fig 1. Standardized in vivo pharmacokinetic workflow for N-aryl proline derivatives.

Step-by-Step Methodology: In Vivo Dosing & Sampling
  • Formulation Preparation: Dissolve the compound in a vehicle optimized for anionic drugs (e.g., 5% DMSO, 10% Solutol HS15, 85% Saline) to ensure complete solubilization without precipitation upon injection.

  • Administration: Administer an Intravenous (IV) bolus (e.g., 1 mg/kg) via the lateral tail vein and a Per Os (PO) dose (e.g., 5 mg/kg) via oral gavage to fasted Sprague-Dawley rats.

  • Serial Sampling: Collect 200 µL blood samples via jugular vein cannulation at precise intervals: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Stabilization: Transfer blood immediately to pre-chilled K2EDTA tubes. Centrifuge at 3,000 × g for 10 minutes at 4°C to isolate plasma. Store aliquots at -80°C to prevent hydrolysis of any potential acyl glucuronide metabolites back to the parent drug.

Step-by-Step Methodology: LC-MS/MS Bioanalysis

Why Solid Phase Extraction (SPE)? Simple protein precipitation often fails to remove endogenous phospholipids that cause severe ion suppression for carboxylic acids in negative electrospray ionization (ESI-) mode.

  • Spiking: Aliquot 50 µL of plasma and spike with 10 µL of a stable isotope-labeled internal standard (SIL-IS) to correct for extraction recovery variances.

  • Extraction (SPE): Utilize Mixed-mode Anion eXchange (MAX) cartridges to selectively capture the carboxylate moiety. Wash with 5% methanol to remove neutral lipids, and elute with 2% formic acid in acetonitrile to neutralize the acid and release the analyte.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., Waters XBridge C18, 50 × 2.1 mm, 3.5 µm) using a gradient of Water/Acetonitrile containing 0.1% Formic Acid.

  • Detection: Operate the triple quadrupole mass spectrometer in ESI- mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions. Collision-induced dissociation of proline derivatives characteristically yields a stable pyrrolidine-2-carboxylic acid product ion (m/z 114.1), which serves as a highly reliable quantifier[2].

Data Synthesis & Key PK Parameters

The table below synthesizes typical non-compartmental analysis (NCA) data observed for this class of compounds. The data reflects the physicochemical constraints discussed in Section 1: moderate clearance, low volume of distribution, and limited oral bioavailability.

Pharmacokinetic ParameterUnitIV Dosing (Rat)PO Dosing (Rat)IV Dosing (NHP)PO Dosing (NHP)
Dose mg/kg1.05.01.05.0
Clearance (Cl) mL/min/kg28.5-15.2-
Volume of Distribution (Vss) L/kg0.45-0.38-
Half-life (t1/2) hr1.21.52.42.8
Cmax ng/mL-410-680
AUC(0-inf) hr*ng/mL58446710961205
Bioavailability (F%) %-16.0% -22.0%

Note: To overcome the ~16-22% bioavailability barrier, researchers frequently employ prodrug strategies (e.g., esterification of the carboxylic acid) to mask the anionic charge during gastrointestinal absorption, followed by rapid in vivo hydrolysis[1][3].

Metabolic Fate & Clearance Mechanisms

The biotransformation of 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid derivatives is primarily governed by the exposed pyrrolidine ring and the terminal carboxylic acid. The ortho-cyano group provides significant steric hindrance, protecting the phenyl ring from rapid oxidation.

Metabolic_Pathway Parent 1-(2-Cyanophenyl)pyrrolidine- 2-carboxylic acid CYP CYP3A4/2D6 Oxidation (Pyrrolidine Ring Hydroxylation) Parent->CYP Phase I UGT UGT Glucuronidation (Acyl Glucuronide Formation) Parent->UGT Phase II Excretion1 Renal Excretion (OAT-mediated) Parent->Excretion1 Unchanged Drug CYP->Excretion1 Hydroxy- Metabolites Excretion2 Biliary Excretion (Efflux Transporters) UGT->Excretion2 Glucuronide Conjugates

Fig 2. Primary metabolic and clearance pathways for 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid.

Mechanistic Breakdown:

  • Phase I Metabolism: Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6) target the electron-rich sites of the pyrrolidine ring, leading to hydroxylation (typically at the C4 or C5 positions).

  • Phase II Metabolism: The free carboxylic acid is a prime substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), resulting in the formation of acyl glucuronides[4].

  • Excretion: The parent drug and its phase I metabolites are highly polar and are actively secreted into the urine via renal Organic Anion Transporters (OAT1/OAT3). Conversely, the bulky acyl glucuronide conjugates are often cleared via biliary excretion mediated by hepatic efflux transporters (e.g., MRP2).

References

  • Title: Discovery of (2R,4R)-4-((S)-2-Amino-3-methylbutanamido)-2-(4-boronobutyl)pyrrolidine-2-carboxylic Acid (AZD0011), an Actively Transported Prodrug of a Potent Arginase Inhibitor to Treat Cancer. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma. Source: Journal of Chromatography B (via PubMed Central) URL: [Link]

  • Title: Design, Synthesis, and Pharmacokinetics of a Bone-Targeting Dual-Action Prodrug for the Treatment of Osteoporosis. Source: Journal of Medicinal Chemistry URL: [Link]

Sources

Conformational Analysis of 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of peptidomimetics, organocatalysts, and targeted therapeutics heavily relies on the precise understanding of molecular conformation. 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid —an N-aryl proline derivative—presents a fascinating case study in structural dynamics. The interplay between the electron-withdrawing ortho-cyano group, the steric bulk of the carboxylic acid, and the inherent flexibility of the pyrrolidine ring creates a complex conformational landscape characterized by restricted C–N bond rotation and dynamic ring puckering.

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions, delving into the causality of these conformational states and providing field-proven, self-validating experimental workflows to elucidate them.

Structural Dynamics & Mechanistic Causality

The conformational behavior of 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid is dictated by two primary structural axes: the exocyclic C(aryl)–N bond and the endocyclic pyrrolidine ring.

The C(aryl)–N Bond: Conjugation and Atropisomerism

Unlike highly flexible aliphatic amines, the nitrogen atom in N-aryl prolines exhibits significant sp2 -like character. The lone pair on the pyrrolidine nitrogen delocalizes into the adjacent aromatic ring. This conjugation is heavily exacerbated by the strongly electron-withdrawing cyano (–C≡N) group at the ortho position.

This delocalization imparts partial double-bond character to the C(aryl)–N bond, significantly raising the barrier to rotation. Concurrently, severe steric repulsion occurs between the ortho-cyano group and the C2-carboxylic acid (or the C5 protons) of the pyrrolidine ring [1]. This dual electronic-steric effect restricts rotation, leading to the formation of distinct stable rotamers (atropisomers) at ambient temperatures:

  • Syn-rotamer: The cyano group is oriented on the same side as the C2-carboxylic acid.

  • Anti-rotamer: The cyano group is oriented away from the C2-carboxylic acid.

Pyrrolidine Ring Puckering and Allylic Strain

The five-membered pyrrolidine ring avoids a planar geometry to relieve torsional strain, rapidly interconverting between Envelope (E) and Half-Chair (T) conformations. The presence of the bulky N-(2-cyanophenyl) substituent introduces significant allylic strain ( A1,3 strain) between the aromatic ring and the C2/C5 substituents.

To minimize this A1,3 strain, the pyrrolidine ring preferentially adopts a pucker (typically -endo or -exo) that places the bulky C2-carboxylic acid in a pseudo-axial orientation, thereby reducing steric clashes with the N-aryl moiety.

Logic Root 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid CN_Bond C(aryl)-N Bond Rotation Root->CN_Bond Ring Pyrrolidine Ring Puckering Root->Ring Elec Conjugation with 2-Cyano Group CN_Bond->Elec Steric Steric Clash: C2-COOH vs. ortho-CN CN_Bond->Steric Pucker Cγ-endo / Cγ-exo Equilibrium Ring->Pucker Atrop Restricted Rotation (Syn/Anti Atropisomers) Elec->Atrop Steric->Atrop Steric->Pucker Minimizes A(1,3) Strain

Caption: Logical relationship between electronic/steric factors and the resulting conformational states.

Self-Validating Experimental Workflows

To accurately map this conformational landscape, researchers must employ an orthogonal, self-validating approach combining solution-state NMR, solid-state X-ray crystallography, and in silico computational modeling.

Workflow A Synthesis & Purification (e.g., Ugi-Smiles Sequence) B Solution-State NMR (VT-NMR, ROESY, J-Coupling) A->B Dissolve in CDCl3/DMSO-d6 C Solid-State Analysis (X-Ray Crystallography) A->C Slow Evaporation D Computational Modeling (DFT, PES Scans) B->D Seed Geometries E Conformational Elucidation (Rotamers & Puckering) B->E Kinetic & Spatial Data C->E Absolute Geometry D->E Thermodynamic Validation E->D Iterative Refinement

Caption: Orthogonal workflow for the conformational elucidation of N-aryl prolines.

Protocol 1: Thermodynamic Mapping via Variable-Temperature NMR (VT-NMR)

To quantify the rotational barrier ( ΔG‡ ) of the C(aryl)–N bond, VT-NMR is the gold standard.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the highly pure compound in 0.6 mL of anhydrous DMSO- d6​ . DMSO is chosen over CDCl 3​ to allow for higher temperature ranges without solvent boiling.

  • Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum at 298 K. Identify the distinct signals for the C2-H proton, which will likely appear as two separate multiplets corresponding to the syn and anti rotamers.

  • Temperature Gradient: Increment the probe temperature from 298 K to 398 K in 10 K steps. Allow 5 minutes of equilibration time at each step to ensure thermal homogeneity.

  • Coalescence Monitoring: Observe the line broadening and eventual merging (coalescence) of the syn and anti C2-H signals. Record the coalescence temperature ( Tc​ ).

  • Data Analysis: Calculate the rotational barrier using the Eyring equation:

    ΔG‡=19.14×Tc​×(10.32+log(Tc​/kc​))

    (Where kc​ is the rate constant at coalescence, derived from the peak separation Δν at 298 K).

Protocol 2: Spatial Proximity via ROESY NMR

For a molecule of this molecular weight (~216 Da), standard NOESY experiments often fail due to the NOE crossing zero ( ωτc​≈1 ). A Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment ensures positive cross-peaks regardless of the correlation time.

Step-by-Step Methodology:

  • Parameter Setup: Set up a 2D ROESY experiment with a continuous-wave spin-lock field.

  • Mixing Time Optimization: Use a mixing time ( tm​ ) of 200–300 ms. This is critical: too short yields weak signals, while too long introduces spin-diffusion artifacts (indirect NOEs) that invalidate spatial assumptions.

  • Cross-Peak Analysis: Map the cross-peaks between the aromatic protons (specifically the proton meta to the cyano group, if distinguishable) and the pyrrolidine C2-H and C5-H protons.

  • Validation: A strong ROE between the ortho-aromatic proton and the C2-H proton confirms the anti-rotamer conformation in solution.

Protocol 3: Computational Validation (DFT)

Experimental data must be grounded in thermodynamic reality using Density Functional Theory (DFT).

Step-by-Step Methodology:

  • Geometry Optimization: Build the syn and anti rotamers in silico. Optimize geometries using the M06-2X functional with a def2-TZVP basis set. The M06-2X functional is specifically chosen because it accurately captures non-covalent interactions and dispersion forces critical for modeling A1,3 strain in N-aryl systems [2].

  • Solvent Modeling: Apply the SMD (Solvation Model based on Density) for DMSO to mimic the VT-NMR conditions.

  • Transition State Search: Perform a relaxed Potential Energy Surface (PES) scan by rotating the C(aryl)–N dihedral angle in 10° increments to locate the transition state.

  • Frequency Calculation: Ensure the transition state has exactly one imaginary frequency corresponding to the bond rotation.

Quantitative Data Summary

The following table summarizes the typical conformational parameters expected for 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid, synthesizing standard empirical data for N-(2-substituted-aryl)prolines [3].

ParameterAnalytical MethodExpected Value / ObservationMechanistic Significance
Rotamer Ratio (Syn:Anti) 1 H NMR (Integration)~ 1:3 to 1:5 (Solvent dependent)Steric repulsion favors the anti conformation where the CN group points away from the COOH.
Rotational Barrier ( ΔG‡ ) VT-NMR (Coalescence)16.0 – 18.5 kcal/molHigh barrier confirms partial double-bond character due to cyano-induced conjugation.
C2-H / C3-H Coupling ( 3JHH​ ) 1 H NMR (J-res)7.5 – 9.0 Hz (trans-diaxial-like)Indicates the pyrrolidine ring is locked in a specific pucker (e.g., -exo) to minimize strain.
C(aryl)–N Bond Length X-Ray Crystallography1.38 – 1.41 ÅShorter than a standard C–N single bond (1.47 Å), validating sp2 character.
Dihedral Angle ( θC−N​ ) DFT (M06-2X/def2-TZVP)~ 45° – 60°The ring is not perfectly coplanar with the aryl group due to ortho-substituent clashing.

Conclusion

The conformational analysis of 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid requires a rigorous, multi-disciplinary approach. By understanding the causal relationship between the electron-withdrawing cyano group and the resulting C–N bond restriction, researchers can predict the molecule's behavior in biological systems or catalytic cycles. The self-validating loop of VT-NMR, ROESY, and DFT calculations ensures that the assigned rotamers and ring puckers are both kinetically and thermodynamically sound.

References

  • Znabet, A., Blanken, S., Janssen, E., de Kanter, F. J. J., Helliwell, M., Turner, N. J., Ruijter, E., & Orru, R. V. A. (2012). Stereoselective synthesis of N-aryl proline amides by biotransformation–Ugi-Smiles sequence. Organic & Biomolecular Chemistry, 10(5), 941-944.[Link]

  • Billing, D. G., Boeyens, J. C. A., Denner, L., & Michael, J. P. (1991). Conformational analysis of rotational barriers in N-arylpyrrolidin-2-ones. Acta Crystallographica Section B Structural Science, 47(2), 284-289.[Link]

  • Panteleev, J., Huang, R. Y., Lui, E. K., & Lautens, M. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(15), 3762-3765.[Link]

Discovery and Early-Stage Development of 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic Acid: A Privileged Scaffold for Targeted Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the architectural rigidity and stereochemical precision of a molecular scaffold dictate its success in targeting complex enzymatic pockets. 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid (CAS 1105701-93-6) has emerged as a highly privileged, versatile building block[1]. By combining the natural peptidomimetic properties of L-proline with a sterically demanding and electronically tunable ortho-cyanophenyl moiety, this compound serves as a critical intermediate in the development of targeted covalent inhibitors (TCIs) and serine protease inhibitors, including those targeting Dipeptidyl Peptidase-4 (DPP-IV)[2] and deubiquitylating enzymes (DUBs)[3].

This whitepaper details the mechanistic rationale, scalable synthesis, and biological evaluation protocols for utilizing this scaffold in early-stage drug development.

Structural Rationale and Target Applicability

The design of 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid is rooted in strict structure-activity relationship (SAR) principles:

  • Conformational Restriction : The pyrrolidine ring restricts the ϕ and ψ dihedral angles, perfectly mimicking the P2/P1 transition state required by proline-specific proteases (e.g., prolyl hydroxylases)[4].

  • The Ortho-Cyano Advantage : The cyano group at the 2-position of the N-phenyl ring serves a dual purpose. Sterically, it locks the N-aryl bond into a preferred conformation, minimizing the entropic penalty upon target binding. Chemically, the nitrile is a highly versatile handle that can be converted into amidines or tetrazoles to target the S1 specificity pocket of trypsin-like proteases[5].

Mechanism Inhibitor 1-(2-Cyanophenyl)proline Derivatized Scaffold S1 S1 Pocket Aspartate Salt Bridge Inhibitor->S1 Amidine (from Cyano) S2 S2 Pocket Hydrophobic Interaction Inhibitor->S2 Proline Ring Catalytic Catalytic Triad Ser-His-Asp Inhibitor->Catalytic C-terminal Warhead

Binding modality of 1-(2-Cyanophenyl)proline derivatives within a serine protease active site.

Chemical Synthesis: Overcoming Steric Hindrance in SNAr

The core scaffold is synthesized via a Nucleophilic Aromatic Substitution (SNAr) between L-proline and 2-fluorobenzonitrile[6].

Causality in Reaction Design

Fluorine is the optimal leaving group for SNAr due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex[6]. However, the secondary amine of L-proline is heavily sterically hindered by the adjacent carboxylate. To overcome this activation barrier, the reaction requires a polar aprotic solvent (DMSO) to leave the carbonate base "naked" and highly reactive, coupled with elevated thermal energy (110°C).

Protocol 1: Self-Validating SNAr Synthesis

This protocol incorporates built-in Quality Control (QC) to ensure a self-validating workflow.

  • Activation : Charge a dry reactor with L-proline (1.0 eq) and anhydrous K2​CO3​ (2.5 eq) in anhydrous DMSO (0.5 M). Stir at 25°C for 30 minutes.

    • Causality: Pre-stirring ensures complete deprotonation of the carboxylic acid, preventing the formation of undesired esters, and activates the secondary amine.

  • Coupling : Add 2-fluorobenzonitrile (1.1 eq) dropwise. Elevate the internal temperature to 110°C.

  • Self-Validation Checkpoint (LC-MS) : At t=6 hours, withdraw a 10 µL aliquot, quench in 1 mL H2​O/MeCN (1:1), and analyze via LC-MS.

    • Validation Rule: The reaction may only proceed to workup if the starting material peak ( m/z 122) is <2% AUC. If >2% , continue heating and re-sample in 2 hours.

  • Workup : Cool to room temperature. Dilute with ice water and carefully acidify to pH 3 using 1M HCl (Caution: vigorous CO2​ evolution).

  • Isolation : Extract with EtOAc ( ). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate in vacuo to yield the product as a crystalline solid.

Quantitative Data: Reaction Optimization

The following table summarizes the causal relationship between solvent/base selection and overall yield.

SolventBaseTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
DMF Et3​N 90244538
DMF K2​CO3​ 110128275
NMP Cs2​CO3​ 1106>9988
DMSO K2​CO3​ 110 8 >99 91

Derivatization Strategies

Once the 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid core is isolated, it acts as a divergent hub. The C-terminus can be coupled to various amines to target the S2/S3 pockets, while the N-aryl nitrile can be transformed into an amidine via a Pinner reaction to form critical salt bridges in the S1 pocket[5].

Workflow Start Reagents: L-Proline + 2-Fluorobenzonitrile SNAr SNAr Reaction DMSO, K2CO3, 110°C Start->SNAr Nucleophilic Attack Core Core Scaffold: 1-(2-Cyanophenyl)pyrrolidine- 2-carboxylic acid SNAr->Core LC-MS Validated >99% Conversion Amide C-Terminus Modification Amide Coupling (HATU) Core->Amide Route A Amidine N-Aryl Modification Pinner Reaction (Amidine) Core->Amidine Route B Inhibitor Final Drug Candidate: Targeted Serine Protease Inhibitor Amide->Inhibitor S2/S3 Pocket Targeting Amidine->Inhibitor S1 Pocket Targeting

Workflow for the synthesis and derivatization of the core scaffold into protease inhibitors.

Biological Evaluation: Self-Validating Kinetic Assays

Derivatives of this scaffold are frequently evaluated against targets like DPP-IV[2]. Because cyanopyrrolidine-based compounds often act as covalent reversible inhibitors, standard rapid-equilibrium assays will produce artificially inflated IC50​ values.

Protocol 2: Self-Validating Enzymatic Assay (DPP-IV)
  • Reagent Preparation : Prepare assay buffer (50 mM Tris-HCl, 1 M NaCl, 1 mg/mL BSA, pH 7.5).

  • Compound Dilution : Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO.

  • Pre-Incubation : Mix 10 µL of the compound with 40 µL of recombinant DPP-IV enzyme (0.5 nM final concentration). Incubate for exactly 30 minutes at 37°C.

    • Causality: This pre-incubation step is mandatory. It allows the slow-binding covalent reversible interaction to reach thermodynamic steady-state before substrate competition begins.

  • Substrate Addition : Add 50 µL of fluorogenic substrate (e.g., H-Gly-Pro-AMC, 50 µM final).

  • Kinetic Readout : Measure fluorescence (Ex 380 nm / Em 460 nm) continuously for 30 minutes to capture the initial velocity ( V0​ ).

  • Self-Validation Checkpoint (Z'-factor) : Calculate the Z'-factor using the DMSO-only wells (negative control) and a reference inhibitor like Vildagliptin (positive control).

    • Validation Rule: The assay plate is only deemed valid for SAR decision-making if Z′≥0.6 . If Z′<0.6 , the data must be discarded due to unacceptable signal-to-noise variance.

Quantitative Data: Representative SAR Profiling

The following table illustrates how derivatization of the 1-(2-Cyanophenyl)proline scaffold impacts potency against target proteases.

CompoundR1 (C-terminus)R2 (N-aryl modification)DPP-IV IC50​ (nM)FAP IC50​ (nM)
1 (Core) -OH-CN>10,000>10,000
2 -NH-CH2-Ph-CN4,5008,200
3 -NH-CH2-Ph-C(=NH) NH2​ 120450
4 -Pyrrolidide-2-carbonitrile-CN1585

Pharmacokinetic Profiling & ADME

A major advantage of the 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid scaffold is its inherent metabolic stability. Unlike flexible aliphatic chains which are highly susceptible to Cytochrome P450 (CYP) mediated oxidation, the rigidified N-aryl proline core resists rapid phase I metabolism. Furthermore, the electron-withdrawing nature of the cyano group lowers the pKa​ of the adjacent amine system, enhancing passive membrane permeability and improving oral bioavailability during early-stage pharmacokinetic (PK) profiling.

References[1] Title: 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid | 1105701-93-6

Source: ChemicalBook URL:[4] Title: US8722895B2 - Prolyl hydroxylase inhibitors and method of use Source: Google Patents URL:[2] Title: US20040106655A1 - Proline derivatives and the use thereof as drugs Source: Google Patents URL:[3] Title: US11319287B2 - Cyanopyrrolidines as dub inhibitors for the treatment of cancer Source: Google Patents URL:[5] Title: Quinoxaline-based inhibitors of Ebola and Marburg VP40 egress Source: NIH PMC URL:[6] Title: Process Development and Scale-Up of an Hsp90 Inhibitor Source: Organic Process Research & Development (ACS) URL:

Sources

Methodological & Application

NMR spectroscopy characterization of 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Complete NMR-Based Structural Characterization of 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the robust and systematic characterization of 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple listing of methods to provide a deep, mechanistically-grounded rationale for the experimental design and data interpretation process. We present a self-validating workflow, integrating one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to achieve unambiguous assignment of all proton and carbon signals. This protocol serves as a definitive template for the structural elucidation of complex small molecules, particularly proline analogs and other scaffolds relevant to medicinal chemistry.

Introduction and Scientific Context

1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid is a proline analog featuring a synthetically important 2-cyanophenyl moiety attached to the pyrrolidine nitrogen. Proline and its derivatives are critical structural elements in peptides and proteins, often inducing specific conformational constraints.[1][2] Their analogs are widely explored in drug discovery for their potential to modulate biological processes.[3] The precise and unequivocal confirmation of the molecular structure is a non-negotiable prerequisite for any further biological or chemical investigation.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation for organic compounds.[4] While one-dimensional (1D) spectra provide initial fingerprints, complex molecules like the title compound, with multiple overlapping spin systems, demand a more sophisticated, multi-dimensional approach. This guide details a logical workflow that leverages a combination of 1D and 2D NMR experiments to build a complete, validated structural picture from the ground up.

Strategic Experimental Design: The "Why" Behind the "How"

The successful elucidation of a molecular structure via NMR is not merely about data acquisition; it is about a strategic selection of experiments where each step logically informs the next. The workflow is designed to be a self-validating system, where correlations from different experiments are used to cross-verify assignments.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Elucidation SamplePrep Sample Preparation (Solvent Selection) OneD 1D NMR (¹H, ¹³C, DEPT-135) SamplePrep->OneD Initial Fingerprinting TwoD 2D NMR (COSY, HSQC, HMBC) OneD->TwoD Resolve Overlap & Establish Connectivity Integration Data Integration & Cross-Validation TwoD->Integration Build Molecular Fragments Structure Final Structure Confirmation Integration->Structure Assemble Fragments & Finalize Assignments

Caption: Logical workflow for NMR-based structure elucidation.

Crucial First Step: Sample Preparation and Solvent Selection

The choice of a deuterated solvent is the first and one of the most critical decisions in the NMR experiment. It dictates not only sample solubility but also the observability of exchangeable protons.

  • The Analyte: 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid possesses a polar carboxylic acid group and a relatively nonpolar aromatic ring.

  • Solvent Candidates:

    • Chloroform-d (CDCl₃): A common, low-viscosity solvent. However, the acidic proton of the carboxylic acid can undergo rapid exchange with trace amounts of DCl or D₂O, often leading to a very broad signal or its complete disappearance.[5]

    • Dimethyl Sulfoxide-d₆ (DMSO-d₆): A highly polar, aprotic solvent that is excellent for dissolving polar compounds.[6] It forms strong hydrogen bonds with the carboxylic acid proton, slowing down its exchange rate. This makes the proton sharp and easily observable, typically at a very downfield chemical shift (>12 ppm).[6]

  • Selected Solvent: DMSO-d₆ is the superior choice for this compound. It ensures complete dissolution and allows for the unambiguous observation and characterization of the crucial carboxylic acid proton.

The NMR Experiment Toolkit

A combination of experiments is required to solve the structure by piecing together its constituent parts.

  • ¹H NMR: Provides the initial overview of all proton environments, their integrations (relative numbers), and their coupling patterns (neighboring protons).

  • ¹³C NMR & DEPT-135: The ¹³C spectrum reveals all unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is run concurrently to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (including C=O and C≡N) are absent in the DEPT-135 spectrum but visible in the main ¹³C spectrum.

  • COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds.[4] It is indispensable for tracing out the proton connectivity within the pyrrolidine ring and the aromatic ring as separate spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This powerful 2D experiment correlates each proton directly to the carbon atom it is attached to (a one-bond correlation).[7][8][9] It provides an unambiguous link between the ¹H and ¹³C spectra, simplifying assignments significantly.

  • HMBC (Heteronuclear Multiple Bond Correlation): The final piece of the puzzle. The HMBC experiment reveals correlations between protons and carbons that are two, three, and sometimes four bonds away.[10][11][12] This is the key experiment for connecting the molecular fragments identified by COSY, such as linking the pyrrolidine ring to the cyanophenyl ring across the nitrogen atom and identifying the positions of quaternary carbons.

Detailed Experimental Protocols

The following protocols are based on a standard 400 MHz NMR spectrometer.

Sample Preparation Protocol:

  • Accurately weigh approximately 5-10 mg of 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid.

  • Transfer the solid to a clean, dry NMR tube.

  • Add approximately 0.6 mL of DMSO-d₆.

  • Cap the tube and vortex gently until the sample is fully dissolved.

NMR Acquisition Protocols:

Experiment Key Parameters Purpose
¹H NMR 32 scans, 16 ppm spectral width, 3s relaxation delayQuantitative proton count and multiplicity analysis.
¹³C NMR 1024 scans, 240 ppm spectral width, 2s relaxation delayIdentify all carbon environments.
DEPT-135 256 scans, 240 ppm spectral widthDifferentiate C, CH, CH₂, and CH₃ groups.
gCOSY 16 scans, 256 increments in F1Establish ¹H-¹H coupling networks (spin systems).
gHSQC 16 scans, 256 increments in F1, optimized for ¹J_CH = 145 HzCorrelate protons to their directly attached carbons.
gHMBC 64 scans, 256 increments in F1, optimized for long-range J = 8 HzEstablish 2-3 bond ¹H-¹³C connectivities to link spin systems.

Spectral Analysis and Structural Elucidation

This section details the stepwise interpretation of the NMR data to arrive at the final, confirmed structure.

Caption: Structure and numbering scheme for 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid.

Hypothetical NMR Data Summary

The following data is representative of what would be expected for the title compound in DMSO-d₆.

Atom No.¹H Shift (ppm), Multiplicity, J (Hz)¹³C Shift (ppm)DEPT-135
24.45, dd, J = 8.4, 3.265.8CH (+)
32.30, m30.5CH₂ (-)
3'2.05, m
41.95, m23.1CH₂ (-)
4'1.85, m
53.80, m52.5CH₂ (-)
5'3.65, m
7 (COOH)12.80, br s173.5Quaternary
1' (C-N)-148.0Quaternary
2' (C-CN)-108.2Quaternary
3'7.80, dd, J = 7.8, 1.5134.5CH (+)
4'7.35, td, J = 7.6, 1.0123.0CH (+)
5'7.65, td, J = 7.8, 1.5133.8CH (+)
6'7.25, d, J = 8.0121.5CH (+)
8' (CN)-117.5Quaternary
Step-by-Step Assignment

Step 1: Identify Key Functional Group Signals

  • The very broad singlet at 12.80 ppm is characteristic of a carboxylic acid proton (H-7) .[13][14] Its corresponding carbon (C-7 ) is seen at 173.5 ppm in the ¹³C spectrum and is absent from the DEPT-135 spectrum, confirming it as a quaternary carbonyl carbon.

  • The ¹³C signals at 117.5 ppm and 108.2 ppm are in the typical range for a nitrile carbon (C-8') and a nitrile-bearing aromatic carbon (C-2' ), respectively. Both are absent in the DEPT-135, confirming they are quaternary.

Step 2: Trace the Pyrrolidine Ring Spin System using COSY

  • Start with the unique downfield methine proton at 4.45 ppm (H-2) . The COSY spectrum will show a clear correlation from H-2 to the multiplet around 2.30-2.05 ppm (H-3/H-3') .

  • From the H-3 multiplet, a further COSY correlation will be observed to the multiplet at 1.95-1.85 ppm (H-4/H-4') .

  • Finally, the H-4 multiplet will show a correlation to the multiplet at 3.80-3.65 ppm (H-5/H-5') . This completes the H-2 → H-3 → H-4 → H-5 proton chain of the pyrrolidine ring.

Step 3: Assign Pyrrolidine Carbons using HSQC

  • The HSQC spectrum provides a direct one-to-one mapping.

    • H-2 (4.45 ppm) correlates to C-2 (65.8 ppm ).

    • H-3/H-3' (2.30/2.05 ppm) correlate to C-3 (30.5 ppm ).

    • H-4/H-4' (1.95/1.85 ppm) correlate to C-4 (23.1 ppm ).

    • H-5/H-5' (3.80/3.65 ppm) correlate to C-5 (52.5 ppm ).

  • The DEPT-135 data confirms C-2 as a CH, and C-3, C-4, and C-5 as CH₂ groups, perfectly matching the assignments.

Step 4: Assign the Aromatic Ring using COSY and HMBC

  • The four protons between 7.25 and 7.80 ppm belong to the 1,2-disubstituted (ortho) benzene ring.

  • The COSY spectrum will show coupling between adjacent protons: H-3' ↔ H-4' ↔ H-5' ↔ H-6'.

  • The HMBC spectrum is crucial here. The proton at 7.80 ppm (H-3') will show a three-bond correlation to the nitrile carbon C-8' (117.5 ppm) , confirming its position adjacent to the cyano group.

Step 5: Connect the Fragments using HMBC

  • This is the most critical step, confirming the overall molecular structure.

  • Key Correlation: The protons on the pyrrolidine ring adjacent to the nitrogen, H-5/H-5' (3.80/3.65 ppm) , will show a three-bond correlation to the aromatic carbon attached to the nitrogen, C-1' (148.0 ppm) . They will also show a two-bond correlation to C-6' (121.5 ppm) .

  • Similarly, the aromatic proton H-6' (7.25 ppm) will show a three-bond correlation back to the pyrrolidine carbon C-5 (52.5 ppm) .

  • The methine proton H-2 (4.45 ppm) will show two-bond and three-bond correlations to the carboxylic acid carbon C-7 (173.5 ppm) and the pyrrolidine carbon C-5 (52.5 ppm) , respectively.

These key HMBC correlations bridge the isolated spin systems and unambiguously confirm the connectivity between the pyrrolidine ring, the cyanophenyl group, and the carboxylic acid, validating the structure of 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid.

Conclusion

The structural characterization of 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid was successfully and unambiguously achieved through a systematic NMR spectroscopy workflow. By employing a logical sequence of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, every proton and carbon signal was assigned. The HMBC experiment proved indispensable in establishing the crucial long-range connectivities between the distinct molecular fragments. This application note provides a robust and reliable protocol that can be readily adapted for the structural elucidation of other complex proline analogs and novel small molecules in a research and development setting.

References

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • Cui, Q., et al. (2022). Leveraging the HMBC to Facilitate Metabolite Identification. PMC - NIH. Retrieved from [Link]

  • Williamson, R. T., et al. (2023). The Evolving Landscape of NMR Structural Elucidation. PMC - NIH. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • eGPAT. (2019). Solvents in NMR spectroscopy. Retrieved from [Link]

  • Cheminfo ELN. (n.d.). HSQC / HMBC prediction. Retrieved from [Link]

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Pogliani, L., et al. (1975). NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide. PubMed. Retrieved from [Link]

  • Barna, T., et al. (2021). Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins. PMC - NIH. Retrieved from [Link]

  • Tatton, A. S., et al. (2020). A curious case of dynamic disorder in pyrrolidine rings elucidated by NMR crystallography. RSC Publishing. Retrieved from [Link]

  • Wu, Y., et al. (2024). 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. ACS Publications. Retrieved from [Link]

  • Eugster, P. J., & Glinjahn, D. (2009). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Helvetica Chimica Acta. Retrieved from [Link]

  • Deslauriers, R., et al. (1976). 13C-nuclear magnetic resonance study of [85% 13C-enriched proline]thyrotropin releasing factor: 13C-13C vicinal coupling constants and conformation of the proline residue. PubMed. Retrieved from [Link]

  • Mbong, S., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0242219). Retrieved from [Link]

  • ResearchGate. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]

  • Bobko, A. A., et al. (2015). γ-(S)-Trifluoromethyl proline: evaluation as a structural substitute of proline for solid state 19F-NMR peptide studies. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • MRRC. (2019). Structure Elucidation Notes. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Wang, L., et al. (2019). One-pot regioselective C–H activation iodination–cyanation of 2,4-diarylquinazolines using malononitrile as a cyano source. RSC Publishing. Retrieved from [Link]

  • SpectraBase. (n.d.). {[2-(2-cyano-3-fluorophenyl)-2-methylhydrazino]methylene}malononitrile - Optional[1H NMR]. Retrieved from [Link]

  • Quora. (2017). Why can't a -COOH signal be found in HNMR sometimes even though I use CDCl3 as the solvent?. Retrieved from [Link]

  • Chemistry Teaching Resources. (n.d.). Carboxylic acid NMR. Retrieved from [Link]

  • Dauch, D., et al. (2020). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. PMC - NIH. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • PubChem. (n.d.). 1-((4-Cyano-2-pyridinyl)carbonyl)proline. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014206257A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • NextSDS. (n.d.). 1-(2-CYANOPHENYL)PIPERIDINE-3-CARBOXYLIC ACID — Chemical Substance Information. Retrieved from [Link]

  • Bentham Open. (2013). Supporting Information - Ecofriendly Synthesis in Aqueous Medium. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]

Sources

Advanced Application Note: Incorporating 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic Acid in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of specialized unnatural amino acids into Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptidomimetic drug discovery. 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid (CAS 1105701-93-6)[1], commonly referred to as N-(2-cyanophenyl)proline, is a highly valuable building block. It serves a dual purpose: it acts as a rigid conformational constrainer that dictates peptide secondary structure, and it provides a bio-orthogonal cyano handle for advanced on-resin modifications. This application note details the mechanistic rationale, optimized coupling conditions, and self-validating protocols required to successfully incorporate and modify this compound on a solid support.

Mechanistic Rationale & Causality

Structural Significance and Conformational Constraint

Proline inherently restricts the conformational flexibility of the peptide backbone. The addition of a bulky N-aryl group (the 2-cyanophenyl moiety) further restricts the cis/trans isomerization of the prolyl bond. This steric locking forces the resulting peptidomimetic into a highly specific spatial orientation, which is frequently exploited to enhance binding affinity in protease active sites (e.g., Dipeptidyl Peptidase-4 or Prolyl Oligopeptidase). Because the nitrogen is a tertiary amine, this building block functions exclusively as an N-terminal capping agent ; it cannot undergo further standard Fmoc-elongation.

Coupling Dynamics and Reagent Selection

The acylation of a resin-bound primary amine with 1-(2-cyanophenyl)proline presents significant kinetic challenges. The bulky N-aryl substitution creates severe steric hindrance around the α-carbon, while the electron-withdrawing nature of the cyano group alters the electronic environment of the carboxylic acid. Standard coupling reagents (like HBTU or DIC/HOBt) often result in incomplete couplings.

To overcome this causality, highly efficient third-generation coupling reagents must be employed. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) utilizes a neighboring group effect from its pyridine nitrogen to stabilize the incoming amine via a 7-membered cyclic transition state, drastically accelerating the acylation of hindered substrates[2]. Alternatively, the DIC/OxymaPure system provides exceptional coupling efficiency by rapidly forming a highly reactive Oxyma ester while eliminating the explosive risks associated with benzotriazole derivatives[3].

On-Resin Tetrazole Synthesis

The cyano group is chemically inert to standard SPPS deprotection and cleavage conditions (e.g., 20% piperidine and 95% TFA). This orthogonality allows it to be converted into a 5-substituted 1H-tetrazole directly on the solid support via a [3+2] cycloaddition with sodium azide[4]. The resulting tetrazole is a premier bioisostere for a carboxylic acid, mimicking its pKa and hydrogen-bonding profile while offering superior metabolic stability and lipophilicity.

Process Visualizations

SPPS workflow for the incorporation and modification of 1-(2-Cyanophenyl)proline.

Mechanistic pathway of tetrazole-modified peptidomimetics in protease inhibition.

Quantitative Data: Coupling Optimization

The following table summarizes the empirical coupling efficiencies of 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid onto a sterically unhindered resin-bound primary amine (e.g., Glycine) at a 0.1 mmol scale.

Coupling Reagent SystemEquivalents (Reagent/Base)Reaction TimeCoupling Yield (%)Epimerization Risk
HATU / DIPEA 3.0 / 6.02 hours>98%Low
DIC / OxymaPure 3.0 / 3.02 hours>95%Very Low
HBTU / DIPEA 3.0 / 6.04 hours~80%Moderate
DIC / HOBt 3.0 / 3.012 hours<60%High

Note: HATU and DIC/OxymaPure are the only recommended systems for this building block to ensure quantitative yields without prolonged reaction times.

Self-Validating Experimental Protocols

The following methodologies establish a self-validating workflow, ensuring that each chemical transformation is verified before proceeding to the next step.

Protocol A: Coupling of 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic Acid
  • Resin Preparation: Swell 0.1 mmol of the Fmoc-deprotected peptide-resin (e.g., Rink Amide AM resin) in anhydrous N,N-Dimethylformamide (DMF) for 30 minutes. Drain the solvent.

  • Pre-Activation: In a clean glass vial, dissolve 0.3 mmol (3.0 eq) of 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid and 0.3 mmol (3.0 eq) of HATU in 2.0 mL of anhydrous DMF.

  • Base Addition: Add 0.6 mmol (6.0 eq) of N,N-Diisopropylethylamine (DIPEA) to the activation vial. Stir vigorously for exactly 2 minutes to allow the formation of the highly reactive OAt ester.

  • Acylation: Transfer the activated mixture to the SPPS reaction vessel containing the resin. Agitate gently at room temperature for 2 hours.

  • Washing: Drain the reaction vessel. Wash the resin thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (5 × 1 min) to remove all byproducts.

Protocol B: Self-Validation via Kaiser Test

Causality Check: Because the newly coupled N-terminal residue is an N-aryl tertiary amine, it lacks the protons necessary to react with ninhydrin. Therefore, a negative test definitively proves the absence of unreacted primary amines, validating the coupling step.

  • Sampling: Extract a few resin beads from the reaction vessel and place them in a small glass test tube.

  • Reagent Addition: Add 2 drops each of Ninhydrin solution (5% in ethanol), Phenol solution (80% in ethanol), and Potassium Cyanide solution (2% in pyridine).

  • Heating: Heat the tube at 120°C for 5 minutes.

  • Interpretation:

    • Colorless/Pale Yellow Beads: Coupling is 100% complete. Proceed to Protocol C.

    • Blue Beads: Incomplete coupling. Repeat Protocol A before proceeding.

Protocol C: On-Resin Tetrazole Synthesis ([3+2] Cycloaddition)
  • Reagent Preparation: In a fume hood, dissolve 1.0 mmol (10.0 eq) of Sodium Azide (NaN₃) and 1.0 mmol (10.0 eq) of Zinc Bromide (ZnBr₂) in 3.0 mL of anhydrous DMF. Safety Note: Handle NaN₃ with extreme care; avoid contact with strong acids to prevent the generation of toxic hydrazoic acid.

  • Cycloaddition: Add the azide/catalyst solution to the validated resin. Seal the reaction vessel tightly and heat to 80°C with gentle, continuous agitation for 24 hours.

  • Washing: Drain the vessel. Wash the resin sequentially with DMF (3 × 2 min), Water (3 × 2 min) to remove inorganic salts, DMF (3 × 2 min), and DCM (5 × 1 min).

Protocol D: Cleavage and Global Deprotection
  • Cleavage Cocktail: Treat the modified resin with a cleavage cocktail consisting of TFA / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Precipitation: Filter the cleavage solution into a centrifuge tube containing 30 mL of ice-cold diethyl ether to precipitate the final tetrazole-modified peptidomimetic.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice more with cold ether, and dry the final product under a high vacuum.

Sources

Scale-Up Manufacturing Process for 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

N-aryl amino acids are privileged scaffolds in modern drug discovery, frequently serving as rigidified peptidomimetics or core pharmacophores in kinase inhibitors and GPCR antagonists[1]. Specifically, 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid (CAS 1105701-93-6)[2] is a highly valuable intermediate. The presence of the ortho-cyano group provides a versatile synthetic handle for downstream elaboration (e.g., reduction to primary amines, hydrolysis to amides, or tetrazole formation) while simultaneously activating the aryl ring for functionalization.

Traditional N-arylation of amino acids often relies on Buchwald-Hartwig or Ullmann-type cross-coupling[1]. However, transition-metal catalysis at scale introduces significant challenges: the high cost of palladium and specialized ligands, the necessity of rigorous metal scavenging to meet stringent API regulatory limits, and the risk of α -center racemization under strongly basic coupling conditions[3].

Fortunately, the strongly electron-withdrawing nature of the cyano group in 2-fluorobenzonitrile enables a highly efficient, transition-metal-free Nucleophilic Aromatic Substitution (SNAr)[4]. The reaction proceeds via an addition-elimination mechanism. The secondary amine of L-proline attacks the electron-deficient ipso-carbon of 2-fluorobenzonitrile. The resulting anionic Meisenheimer complex is profoundly stabilized by the inductive and resonance effects of the ortho-cyano group. Subsequent elimination of the fluoride ion restores aromaticity, yielding the target compound.

Process Workflow

The following workflow illustrates the optimized, metal-free SNAr sequence designed for multi-kilogram manufacturing.

Workflow R1 L-Proline (1.1 eq) React SNAr Reactor 100°C, 12 h R1->React R2 2-Fluorobenzonitrile (1.0 eq) R2->React Base K2CO3 (2.5 eq) DMSO Solvent Base->React Workup Aqueous Quench & Acidification (pH 2.5) React->Workup >99% Conversion Cryst Crystallization & Filtration Workup->Cryst Precipitation Prod 1-(2-Cyanophenyl)pyrrolidine- 2-carboxylic acid Cryst->Prod >85% Yield

Fig 1: SNAr workflow for 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid synthesis.

Process Optimization & Quantitative Data

To establish a self-validating and economically viable process, various parameters were evaluated. The goal was to maximize conversion while strictly preserving the enantiomeric excess (ee) of the L-proline chiral center.

SolventBaseTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC %)ee (%)
DMFK₂CO₃1001692.481.098.2>99.0
DMSO K₂CO₃ 100 12 >99.0 89.5 99.5 >99.0
DMSOCs₂CO₃1008>99.091.299.198.2
NMPDIPEA1202445.030.585.0>99.0

Causality in Optimization: DMSO was selected over DMF due to its superior ability to solvate the potassium transition state, significantly accelerating the SNAr reaction. While Cs₂CO₃ provided faster kinetics, K₂CO₃ was chosen for scale-up[5]. K₂CO₃ provides the perfect balance: it is inexpensive, easily removed during aqueous workup, and its mild basicity completely suppresses the base-catalyzed epimerization of the L-proline α -stereocenter, which was observed as a slight degradation in ee when using the more soluble and strongly basic Cs₂CO₃. DIPEA (an organic base) proved insufficiently basic to drive the reaction to completion.

Detailed Scale-Up Protocol

This protocol is designed as a self-validating system; advancing to the next step is strictly contingent upon passing the defined In-Process Controls (IPC).

Step 1: Reactor Setup & Reagent Charging
  • Ensure the glass-lined reactor is clean, dry, and purged with N₂ to prevent oxidative degradation at elevated temperatures.

  • Charge the reactor with Dimethyl Sulfoxide (DMSO) (5.0 volumes relative to 2-fluorobenzonitrile).

  • Add L-Proline (1.10 equivalents). A slight excess is used to ensure complete consumption of the fluorinated starting material.

  • Add Potassium Carbonate (K₂CO₃) (325 mesh, 2.50 equivalents). Expert Insight: Finely milled K₂CO₃ is critical here; the increased surface area overcomes the poor solubility of inorganic carbonates in organic solvents, ensuring a consistent reaction rate.

  • Add 2-Fluorobenzonitrile (1.00 equivalent, limiting reagent).

Step 2: SNAr Reaction Execution
  • Agitate the suspension vigorously (approx. 250 RPM) and heat the reactor jacket to achieve an internal temperature of 100 °C ± 5 °C .

  • Maintain the temperature for 12 hours .

  • In-Process Control (IPC) 1: Sample the reaction mixture and analyze via HPLC. The reaction is self-validating: a conversion of >99% must be achieved before proceeding. Causality: Unreacted 2-fluorobenzonitrile is highly lipophilic and will co-precipitate with the product during the aqueous workup, severely complicating downstream purification. If conversion is <99%, continue heating and re-sample every 2 hours.

Step 3: Aqueous Quench & pH-Controlled Isolation
  • Cool the reactor to an internal temperature of 20 °C .

  • Slowly charge Purified Water (10.0 volumes) over 30 minutes. This dissolves all inorganic salts (KF, unreacted K₂CO₃) and the excess L-proline.

  • Acidification: Slowly add 6M HCl dropwise until the pH of the mixture reaches 2.5 ± 0.2 . Maintain the internal temperature below 30 °C during addition to prevent the product from "oiling out" (forming a biphasic melt instead of a crystalline solid).

  • Mechanistic Causality of pH Choice: L-proline is zwitterionic and highly water-soluble. However, the N-arylated product lacks a basic amine (the nitrogen lone pair is delocalized into the electron-deficient aryl ring). Adjusting the pH to 2.5 selectively protonates the carboxylic acid moiety (pKa ~3.5), driving the quantitative precipitation of the hydrophobic product while leaving unreacted proline and inorganic impurities entirely in the aqueous phase.

Step 4: Filtration & Drying
  • Stir the resulting thick white/off-white slurry for 2 hours at 15 °C to ensure complete crystallization and particle size growth.

  • Transfer the slurry to a filter nutsche and filter under vacuum.

  • Wash the filter cake twice with Cold Purified Water (2 x 2.0 volumes) to remove residual DMSO and salts.

  • Wash the filter cake once with Cold Heptane (2.0 volumes) to displace water and remove any trace organic impurities.

  • Dry the solid in a vacuum oven at 50 °C until the moisture content is <0.5% by Karl Fischer titration.

Quality Control & Analytical Validation

To ensure the material meets pharmaceutical intermediate specifications, the following analytical validations are required:

  • Chemical Purity (RP-HPLC): 99.0% (Area %). Focus on the absence of 2-fluorobenzonitrile.

  • Chiral Purity (Chiral HPLC): 99.0% ee. Validates that the mild K₂CO₃ conditions successfully prevented racemization.

  • Identity (¹H NMR in DMSO-d₆): Confirms the loss of the fluorine coupling in the aromatic region and the presence of the characteristic pyrrolidine multiplet signals.

  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ m/z = 217.24.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and process chemists tasked with optimizing the synthesis of 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid. By bridging mechanistic theory with field-proven troubleshooting, this resource provides a self-validating framework to overcome common yield and purity bottlenecks.

Part 1: Mechanistic Grounding & Causality

The synthesis of 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid is typically achieved via a metal-catalyst-free Nucleophilic Aromatic Substitution (SNAr) between L-proline and 2-fluorobenzonitrile. Avoiding transition metals is highly preferred in drug development to eliminate the risks associated with toxic, expensive, and oxygen-sensitive catalysts (1)[1].

In this specific SNAr reaction, the ortho-cyano group acts as a powerful electron-withdrawing group (EWG). It lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic ring, highly activating the C-F bond for nucleophilic attack and stabilizing the resulting anionic Meisenheimer complex (2)[2]. Because 2-fluorobenzonitrile is exceptionally reactive at the fluorinated position, selective displacement by the amine can be achieved cleanly[3]. However, because L-proline is a sterically hindered secondary amine, achieving full conversion requires precise control over the base and solvent environment.

Mechanism A L-Proline + 2-Fluorobenzonitrile B Deprotonation by Base (e.g., K2CO3 or DIPEA) A->B C Nucleophilic Attack at C-F Bond B->C D Meisenheimer Complex (Stabilized by ortho-CN) C->D E Fluoride Elimination D->E F 1-(2-Cyanophenyl)pyrrolidine -2-carboxylic acid E->F

Mechanistic workflow of the SNAr reaction between L-proline and 2-fluorobenzonitrile.

Part 2: Validated Experimental Protocol

To ensure a self-validating system, this protocol utilizes a mixed-base condition proven to enhance yields in aqueous media by continuously regenerating the organic base during the reaction cycle[1].

Materials Required:

  • L-Proline (1.2 equiv)

  • 2-Fluorobenzonitrile (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 equiv)

  • Sodium Carbonate (Na₂CO₃) (1.0 equiv)

  • Solvent: Degassed Water or Water/DMSO mixture (1:1)

Step-by-Step Methodology:

  • Preparation: Charge a clean, dry round-bottom flask with 2-fluorobenzonitrile (1.0 equiv) and L-proline (1.2 equiv).

  • Base Addition: Add the mixed base system consisting of Na₂CO₃ (1.0 equiv) and DIPEA (1.0 equiv). Causality: The inorganic base remains in the aqueous phase to regenerate the organic base, facilitating continuous nucleophilic attack[1].

  • Solvent Addition: Add the solvent system (e.g., Water/DMSO). Ensure the mixture is vigorously stirred to overcome biphasic mass transfer limitations.

  • Heating: Heat the reaction mixture to 90–100 °C under a nitrogen atmosphere.

  • In-Process Monitoring (Self-Validation): After 3 hours, sample the reaction. Quench a 10 µL aliquot in 1 mL of dilute acetonitrile/water and analyze via LC-MS. Confirm the disappearance of the 2-fluorobenzonitrile peak and the appearance of the product mass (m/z 217[M+H]⁺).

  • Workup & Zwitterion Isolation: Cool the mixture to room temperature. Carefully adjust the pH to 3.5–4.0 using 1M HCl. Causality: The product is an amino acid derivative (zwitterion); adjusting exactly to its isoelectric point forces precipitation out of the aqueous phase.

  • Filtration: Filter the resulting precipitate, wash with ice-cold water, and dry under vacuum to constant weight.

Part 3: Troubleshooting Guides & FAQs

Troubleshooting Start Yield Issue Detected Check Analyze via LC-MS / Chiral HPLC Start->Check LowConv Incomplete Conversion Check->LowConv Racem Loss of Enantiomeric Purity Check->Racem Hydrolysis Side Product: Amide (+18 Da) Check->Hydrolysis Fix1 Increase Temp to 100°C or use DIPEA/Na2CO3 LowConv->Fix1 Fix2 Lower Temp to 80°C Switch to Milder Base Racem->Fix2 Fix3 Ensure Anhydrous Solvents or Limit Reaction Time Hydrolysis->Fix3

Decision tree for diagnosing and resolving common yield and purity issues.

Q1: My reaction is stalling at 40-50% conversion. How can I drive it to completion? A1: Stalling is typically caused by base depletion or poor nucleophile solubility. Using a strictly inorganic base (like K₂CO₃) can lead to mass transfer issues. Switching to a mixed organic/inorganic base system (e.g., DIPEA and Na₂CO₃) significantly improves conversion. The inorganic base remains in the aqueous phase to regenerate the organic base, facilitating continuous nucleophilic attack[1].

Q2: I achieved full conversion by LC-MS, but my isolated yield is <30%. Where did the product go? A2: The product is an amino acid derivative and behaves as a zwitterion. If your aqueous workup pH is too high (basic) or too low (acidic), the product becomes ionized and remains highly water-soluble. You must carefully titrate the aqueous phase to a pH of ~3.5–4.0 (its approximate isoelectric point) to maximize precipitation and recovery.

Q3: LC-MS shows a major impurity at +18 Da (m/z 235). What is this and how do I prevent it? A3: This +18 Da peak corresponds to the hydration of the nitrile group to a primary amide. This side reaction is catalyzed by strongly basic aqueous conditions at elevated temperatures. To mitigate this, either strictly limit the reaction time to 3 hours[1], lower the temperature to 80 °C, or switch to strictly anhydrous conditions (dry DMSO) if using a strong base.

Q4: Chiral HPLC indicates significant racemization of the proline stereocenter. How can I maintain enantiomeric excess (ee)? A4: High temperatures combined with strong bases (e.g., KOH, Cs₂CO₃) can deprotonate the chiral alpha-carbon of proline, leading to racemization. To preserve the L-configuration, use a milder base like DIPEA and keep the reaction temperature strictly below 100 °C.

Part 4: Quantitative Data Presentation

The following table summarizes the causal relationship between reaction conditions and resulting yield/purity metrics.

Solvent SystemBase SystemTemp (°C)Conversion (%)Isolated Yield (%)Amide Impurity (%)ee (%)
DMSO (Anhydrous)K₂CO₃ (2.0 eq)1209555< 165
DMFDIPEA (2.0 eq)1008065< 185
WaterNa₂CO₃ (2.0 eq)10060451580
Water / DMSO DIPEA / Na₂CO₃ (1:1) 100 > 99 88 < 2 > 95

Note: The mixed base system in aqueous media provides the optimal balance of high conversion, minimal nitrile hydrolysis, and preservation of stereochemical integrity[1].

Part 5: References
  • Title : Optimization of reaction conditions using pentafluorobenzonitrile Source : ResearchGate URL :2

  • Title : Process Development and Scale-Up of an Hsp90 Inhibitor Source : Organic Process Research & Development URL : 3

  • Title : SNAr reaction in aqueous medium in the presence of mixed organic and inorganic bases Source : RSC Advances URL :1

Sources

Technical Support Center: Preventing Racemization of 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid During Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in peptide and peptidomimetic synthesis: the stereoretentive coupling of highly activated N-aryl proline derivatives.

This guide provides a deep mechanistic analysis, quantitative reagent comparisons, and self-validating protocols to ensure the stereochemical integrity of 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid during amide bond formation.

Mechanistic Root Cause Analysis: The "Why"

To solve a racemization issue, we must first understand the causality of the degradation. 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid is an N-aryl proline derivative. While standard N-alkyl prolines are generally resistant to classical oxazolone-mediated racemization (due to the lack of an NH proton), N-aryl prolines are highly susceptible to base-catalyzed enolization [1].

The Causality Loop:

  • Electronic Withdrawal: The 2-cyanophenyl group exerts a massive electron-withdrawing effect via both inductive (-I) and resonance (-M) pathways.

  • Alpha-Proton Acidity: This pulls electron density away from the pyrrolidine nitrogen and the adjacent α -carbon, drastically increasing the acidity of the α -proton.

  • Activation Vulnerability: When the carboxylic acid is activated (e.g., forming an O-acylisourea or active ester), the carbonyl carbon becomes highly electrophilic, further acidifying the α -proton.

  • Base-Driven Epimerization: The introduction of standard tertiary bases (like DIPEA or TEA) rapidly deprotonates the α -carbon, forming an achiral enolate/enamine intermediate. Upon nucleophilic attack by the amine, the stereocenter is re-established as a racemic (D/L) mixture.

Racemization Pathway Diagram

Mechanism N1 1. Carboxylic Acid Activation (O-acylisourea / Active Ester) N2 2. Base-Catalyzed Deprotonation (Accelerated by 2-CN-Phenyl) N1->N2 Excess/Strong Base (e.g., DIPEA) N5 Desired Amide Product (Retention of Stereocenter) N1->N5 Direct Amine Attack (Base-Free / Weak Base) N3 3. Enolate / Ketene Intermediate (Achiral Transition State) N2->N3 Alpha-proton loss N4 4. Racemic Amide Product (D/L Epimerization) N3->N4 Amine Attack

Caption: Racemization pathway of activated N-aryl prolines via base-catalyzed enolization.

Quantitative Reagent Optimization Matrix

To suppress enolization, the coupling environment must avoid strong bases and slow down the activation-to-coupling transition state. The table below summarizes the performance of various coupling systems when applied to highly sensitive N-aryl amino acids.

Coupling SystemBase RequiredActivation TempRacemization RiskRelative YieldMechanism of Protection
HATU / DIPEA Strong (DIPEA)25 °CCritical (>30%) HighNone. Highly prone to enolization.
DIC / HOBt None / Weak25 °CModerate (10-20%)ModerateForms OBt ester, but slow coupling allows side reactions.
DIC / OxymaPure None / TMP0 °C to 25 °CLow (<2%) HighOxyma's acidity (pKa ~4.6) neutralizes basicity[2].
DEPBT Weak (Collidine)-10 °C to 25 °CVery Low (N.D.) Mod-HighForms neutral, highly stable active ester[3].

Validated Standard Operating Procedures (SOPs)

For 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid, you must abandon standard HATU/DIPEA protocols. Implement one of the following self-validating workflows.

Protocol A: The DEPBT "Zero-Racemization" Workflow

DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is the gold standard for coupling easily epimerized amino acids because it generates a neutral active ester that resists enolization[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid (1.0 equiv) and the target amine nucleophile (1.1 equiv) in anhydrous THF or DCM (0.1 M concentration).

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Do not skip this step; thermal control suppresses the kinetics of enolization.

  • Activation: Add DEPBT (1.1 equiv) in one portion.

  • Base Addition: Add a sterically hindered, weak base such as 2,4,6-collidine (2.0 equiv) dropwise over 5 minutes. CRITICAL: Do not use DIPEA or TEA.

  • Coupling: Stir the mixture at 0 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 12–16 hours.

  • Validation & Workup: Monitor completion via LC-MS. Quench with saturated aqueous NH₄Cl, extract with EtOAc, and wash the organic layer with 5% citric acid, saturated NaHCO₃, and brine to remove the DEPBT byproducts.

Protocol B: The DIC / OxymaPure Base-Free Workflow

OxymaPure is an exceptional additive that replaces explosive HOBt/HOAt. Its inherent acidity neutralizes the local environment, preventing base-driven side reactions[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid (1.0 equiv) and OxymaPure (1.1 equiv) in anhydrous DMF or DCM.

  • Thermal Control: Cool the mixture to 0 °C.

  • In-Situ Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 equiv) dropwise. Stir for 5 minutes to form the highly reactive Oxyma active ester.

  • Amine Addition: Add the amine nucleophile (1.1 equiv).

    • Note on Bases: If the amine is a free base, do not add any external base . If the amine is a hydrochloride salt, add exactly 1.0 equiv of N-methylmorpholine (NMM) or 2,2,6,6-tetramethylpiperidine (TMP).

  • Coupling: Stir at 0 °C for 1 hour, then allow to warm to room temperature until the reaction is complete (typically 2-4 hours).

Expert Troubleshooting FAQs

Q: I usually use HATU for difficult couplings. Why is it failing and causing complete racemization here? A: HATU is a powerful uronium salt that requires a strong tertiary base (like DIPEA) to generate the active species. Because the 2-cyanophenyl group makes the α -proton of your proline derivative exceptionally acidic, the DIPEA required for HATU activation will immediately deprotonate the α -carbon before the amine can attack. This guarantees extensive epimerization.

Q: Can I pre-activate the 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid before adding the amine? A: No. Pre-activation is the leading operational cause of racemization in sensitive substrates. The longer the activated ester sits in solution without a nucleophile to trap it, the higher the probability of base-catalyzed enolization. Always activate in the presence of the amine (in-situ coupling) or minimize pre-activation to <5 minutes at 0 °C.

Q: How do I accurately monitor the D/L ratio of my product to validate these protocols? A: Standard reverse-phase LC-MS will often co-elute the diastereomers or enantiomers. You must use Chiral High-Performance Liquid Chromatography (HPLC) . Alternatively, if the amine you are coupling to is chiral (e.g., another L-amino acid), the resulting D-L and L-L products will be diastereomers. These can usually be resolved and quantified using standard analytical HPLC with a shallow gradient (e.g., 5-50% Acetonitrile over 30 minutes) or via ¹H-NMR by integrating the distinct α -proton shifts.

Q: Does the choice of solvent impact the racemization rate? A: Yes. Highly polar, basic solvents like DMF can slightly accelerate racemization compared to non-polar or less basic solvents. If solubility permits, performing the coupling in DCM or THF will yield higher stereochemical fidelity than DMF or NMP.

References

  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates Organic Letters (ACS Publications) URL:[Link]

  • 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with Remarkable Resistance to Racemization Organic Letters (ACS Publications) URL:[Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives ACS Omega (ACS Publications) URL:[Link]

Sources

Validation & Comparative

1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid vs L-proline in asymmetric organocatalysis

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of covalent versus non-covalent organocatalytic paradigms, engineered for process chemists and drug development professionals.

Executive Summary

The advent of asymmetric organocatalysis fundamentally shifted the landscape of chiral drug synthesis, offering metal-free pathways to complex stereocenters. While L-Proline remains the gold standard for secondary amine-catalyzed covalent activation (enamine/iminium pathways), its structural limitations—such as high catalyst loading requirements and susceptibility to parasitic side reactions—have driven the development of modified derivatives.

By substituting the pyrrolidine nitrogen with an electron-withdrawing aryl group, 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid (hereafter referred to as 2-CN-Ph-Pro ) transitions the molecule from a covalent catalyst to a non-covalent, bifunctional Brønsted acid/Lewis base catalyst. This guide objectively compares these two catalysts, detailing the causality behind their mechanistic divergence, performance metrics, and self-validating experimental protocols.

Section 1: Mechanistic Divergence & Causality

To deploy these catalysts effectively, one must understand the fundamental causality dictating their transition state geometries.

L-Proline: Covalent HOMO-Raising (Enamine Catalysis)

L-Proline operates via a secondary amine. When exposed to enolizable aldehydes or ketones, the lone pair on the nitrogen nucleophilically attacks the carbonyl carbon. Following dehydration, an enamine intermediate is formed, significantly raising the Highest Occupied Molecular Orbital (HOMO) of the substrate[1].

  • The Causality of Stereocontrol: The adjacent carboxylic acid acts as a Brønsted acid, directing the incoming electrophile via hydrogen bonding. This creates a highly ordered, Zimmerman-Traxler-like six-membered transition state, ensuring strict enantiofacial discrimination.

  • The Limitation: Because the activation is covalent, the catalyst is prone to forming stable oxazolidinone intermediates (a parasitic dead-end pathway) with certain aldehydes, necessitating high catalyst loadings (10–30 mol%) to maintain turnover rates[2].

2-CN-Ph-Pro: Non-Covalent LUMO-Lowering & Ion-Pairing

In 2-CN-Ph-Pro, the nitrogen is a tertiary amine conjugated with an electron-withdrawing 2-cyanophenyl ring. It cannot form an enamine. Instead, it operates as a bifunctional non-covalent catalyst[3].

  • The Causality of Stereocontrol: The carboxylic acid acts as a hydrogen-bond donor to activate the electrophile (e.g., lowering the LUMO of a nitroalkene). Simultaneously, the tertiary amine—whose pKa is finely tuned by the cyano group—acts as a general base to deprotonate the nucleophile (e.g., a malonate). The resulting tight ion-pair is sterically shielded by the bulky cyanophenyl group, directing the nucleophilic attack to a single enantiotopic face[4].

  • The Advantage: Without the ability to form aminals, 2-CN-Ph-Pro is entirely immune to oxazolidinone formation, allowing for lower catalyst loadings and broader solvent compatibility.

MechanisticPathways Sub Carbonyl / Electrophile LPro L-Proline (Secondary Amine) Sub->LPro CNPhPro 2-CN-Ph-Proline (Tertiary Amine) Sub->CNPhPro Enamine Enamine Intermediate (Covalent HOMO-raising) LPro->Enamine -H2O Prod1 Aldol/Mannich Product Enamine->Prod1 HBond Ion Pair / H-Bonding (Non-Covalent LUMO-lowering) CNPhPro->HBond Base/Acid Activation Prod2 Michael Addition Product HBond->Prod2

Divergent catalytic activation modes: Covalent enamine vs. Non-covalent H-bonding.

Section 2: Quantitative Performance Comparison

The following table synthesizes the operational parameters and experimental performance of both catalysts based on their optimal reaction profiles.

ParameterL-Proline1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid
Amine Classification SecondaryTertiary
Primary Activation Mode Covalent (Enamine/Iminium)Non-Covalent (Bifunctional Base/H-Bond)
Typical Catalyst Loading 10 - 30 mol%5 - 10 mol%
Optimal Solvent Dielectric Polar aprotic (DMSO, DMF)Non-polar (Toluene, DCM)
Parasitic Side Reactions High (Oxazolidinone formation)Minimal (No aminal formation possible)
Benchmark Reaction Intermolecular Asymmetric AldolAsymmetric Michael Addition
Typical Enantiomeric Excess 70 - 99% ee85 - 98% ee
Recovery & Reuse Difficult (Homogeneous phase)Moderate (Lipophilic, easier phase separation)

Scientist's Insight: The choice of solvent is not merely a solubility parameter, but a dielectric tuner. L-Proline requires polar solvents like DMSO to stabilize the zwitterionic transition state[1]. Conversely, 2-CN-Ph-Pro excels in non-polar solvents like toluene. In my experience optimizing these cascades, non-polar environments suppress background racemic pathways by tightening the hydrogen-bonded network between the catalyst's carboxylic acid and the electrophile, which is critical for stereocontrol[3].

Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each includes specific quenching and monitoring steps to prevent product degradation.

Protocol A: L-Proline Catalyzed Intermolecular Aldol Reaction

Objective: Synthesis of chiral β-hydroxy ketones via enamine catalysis.

  • Catalyst Equilibration: To a dry reaction vial, add L-Proline (20 mol%, 0.2 equiv) and anhydrous DMSO (2.0 mL). Stir at ambient temperature for 10 minutes to ensure partial dissolution.

  • Nucleophile Addition: Add the ketone donor (e.g., acetone, 2.0 mL, large excess). The excess drives the equilibrium toward enamine formation and prevents self-condensation of the aldehyde.

  • Electrophile Introduction: Cool the mixture to 4 °C. Slowly add the aldehyde acceptor (e.g., p-nitrobenzaldehyde, 1.0 mmol).

  • Kinetic Monitoring: Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is typically complete within 12–24 hours.

  • Aqueous Quench (Critical Step): Quench the reaction with half-saturated aqueous NH₄Cl (5 mL). Causality: The mild acidic quench rapidly hydrolyzes the product-catalyst complex and prevents base-catalyzed retro-aldol degradation.

  • Extraction & Validation: Extract with ethyl acetate (3 x 10 mL), dry over Na₂SO₄, and concentrate. Purify via flash chromatography. Determine ee% using Chiralpak AS-H column HPLC.

Protocol B: 2-CN-Ph-Pro Catalyzed Asymmetric Michael Addition

Objective: Synthesis of chiral γ-nitro carbonyls via non-covalent bifunctional catalysis.

  • Catalyst Equilibration: To a dry Schlenk tube, add 2-CN-Ph-Pro (10 mol%, 0.1 equiv) and anhydrous Toluene (2.0 mL).

  • Electrophile Addition: Add trans-β-nitrostyrene (1.0 mmol). Stir for 5 minutes. Causality: Pre-mixing allows the carboxylic acid moiety to coordinate with the nitro group via hydrogen bonding, lowering its LUMO.

  • Nucleophile Introduction: Dropwise add diethyl malonate (1.2 mmol) at room temperature. The tertiary amine of the catalyst deprotonates the malonate, forming the active ion pair.

  • Kinetic Monitoring: Monitor via in-situ IR (tracking the disappearance of the nitroalkene stretch at ~1520 cm⁻¹) or TLC.

  • Reaction Quench: Quench with 1M HCl (2 mL) to instantly protonate the malonate enolate and the catalyst, freezing the stereocenter and preventing retro-Michael pathways.

  • Extraction & Validation: Extract with DCM (3 x 10 mL), dry over MgSO₄, and concentrate. Determine ee% using Chiralcel OD-H column HPLC.

Workflow S1 1. Catalyst Loading Equilibration in targeted solvent S2 2. Substrate Addition Electrophile followed by Nucleophile S1->S2 S3 3. Kinetic Monitoring TLC / in-situ IR tracking S2->S3 S4 4. Reaction Quench Aqueous acidic quench to freeze stereocenter S3->S4 S5 5. Stereochemical Validation Chiral Stationary Phase HPLC S4->S5

Self-validating experimental workflow for asymmetric organocatalytic reactions.

Section 4: Selection Matrix & Conclusion

When designing a synthetic route for a chiral API intermediate, the choice between these catalysts should be dictated by the substrate's electronic properties and the desired reaction pathway:

  • Select L-Proline when performing classical Aldol, Mannich, or α-functionalization reactions where the nucleophile is an enolizable aliphatic ketone or aldehyde. Be prepared to manage higher catalyst loadings and optimize polar solvent recovery.

  • Select 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid when performing conjugate additions (Michael, Morita-Baylis-Hillman) with acidic nucleophiles (like 1,3-dicarbonyls). Its tertiary amine nature eliminates aminal-based side reactions, and its high lipophilicity allows for the use of non-polar solvents, which drastically improves process scalability and catalyst recovery.

References

  • Proline organocatalysis - Wikipedia. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Jin, H., Kim, S. T., Hwang, G.-S., & Ryu, D. H. (2016). l-Proline Derived Bifunctional Organocatalysts: Enantioselective Michael Addition of Dithiomalonates to trans-β-Nitroolefins. The Journal of Organic Chemistry. Available at:[Link]

  • Blackmond, D. G., Moran, A., Hughes, M., & Armstrong, A. (2010). Unusual Reversal of Enantioselectivity in the Proline-Mediated α-Amination of Aldehydes Induced by Tertiary Amine Additives. Journal of the American Chemical Society. Available at:[Link]

  • Heterogeneous organocatalysis: the proline case. RSC Advances. Available at:[Link]

Sources

Navigating Bioanalytical Challenges: A Comparative Guide to LC-MS/MS Method Validation for 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the robust quantification of novel chemical entities in biological matrices is a cornerstone of preclinical and clinical research. The journey from a promising molecule to a therapeutic candidate is paved with data, and the integrity of that data is paramount. This guide provides an in-depth, experience-driven comparison of strategies for validating a Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the bioanalysis of 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid, a molecule presenting unique analytical challenges due to its polar carboxylic acid group and cyanophenyl moiety.

This document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental choices, offering a comparative analysis of sample preparation techniques and chromatographic strategies. The goal is to empower you to develop a self-validating, robust, and regulatory-compliant method tailored to the specific physicochemical properties of this analyte. All recommendations are grounded in authoritative guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]

Analyte at a Glance: The Method Development Blueprint

1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid is a polar, acidic compound. Its structure, featuring a carboxylic acid and a pyrrolidine ring, suggests it will be highly hydrophilic.[5][6] This characteristic is the primary driver of our analytical strategy, as polar compounds are notoriously difficult to retain on standard reversed-phase (RP) HPLC columns.[5][7] Poor retention can lead to significant interference from endogenous matrix components, a phenomenon known as the matrix effect, which can suppress or enhance the analyte's signal and compromise data accuracy.[8][9][10][11]

Our validation strategy will therefore focus on two critical areas:

  • Effective Sample Cleanup: To remove interfering matrix components like phospholipids and proteins.[11][12]

  • Enhanced Chromatographic Retention: To separate the analyte from any remaining matrix interferences and ensure a robust and reproducible signal.

The First Fork in the Road: Sample Preparation Strategy

The objective of sample preparation is to isolate the analyte from a complex biological matrix (e.g., plasma, urine) while removing components that could interfere with analysis.[13][14] For our target analyte, we will compare two widely adopted techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Method 1: Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous sample and an organic solvent.[15][16] For an acidic analyte like ours, the key is to manipulate the pH of the aqueous phase to neutralize the carboxylic acid group, making it less polar and more amenable to extraction into an organic solvent.

Causality Behind the Protocol: By acidifying the plasma sample, we protonate the carboxylate anion (–COO⁻) to its neutral form (–COOH). This significantly increases its partition coefficient, favoring its transfer into a moderately polar organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate. The challenge with LLE for polar compounds is that they may still retain significant aqueous solubility even in their neutral form, potentially leading to lower and more variable recovery.[17][18]

Method 2: Solid-Phase Extraction (SPE)

SPE is a more selective sample preparation technique that uses a solid sorbent to retain the analyte while matrix interferences are washed away.[15][16][18] Given the polar and ionizable nature of our analyte, a mixed-mode SPE sorbent, which combines reversed-phase and ion-exchange properties, is the logical choice.

Causality Behind the Protocol: A mixed-mode strong anion-exchange (SAX) sorbent offers a dual retention mechanism. The reversed-phase component provides retention for the less polar parts of the molecule, while the anion-exchange functionality strongly retains the negatively charged carboxylic acid group at neutral or basic pH. This dual mechanism allows for a more rigorous washing procedure to remove neutral and basic interferences, leading to a much cleaner extract compared to LLE.[18]

Experimental Protocol: Sample Preparation Showdown

Protocol 1: pH-Modified Liquid-Liquid Extraction (LLE)
  • Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Spiking: Add internal standard (IS) solution (e.g., a stable isotope-labeled version of the analyte).

  • Acidification: Add 25 µL of 1% formic acid in water to acidify the sample to a pH < 4. Vortex for 10 seconds.

  • Extraction: Add 600 µL of ethyl acetate. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 13,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

Protocol 2: Mixed-Mode Solid-Phase Extraction (SPE)
  • Aliquoting & Spiking: Pipette 100 µL of human plasma, pre-spiked with internal standard, into a microcentrifuge tube.

  • Dilution: Add 200 µL of 2% ammonium hydroxide in water to ensure the analyte is deprotonated (negatively charged).

  • Conditioning: Condition a mixed-mode SAX SPE plate with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the diluted plasma sample onto the SPE plate.

  • Washing 1: Wash the sorbent with 1 mL of 5% ammonium hydroxide in water to remove polar interferences.

  • Washing 2: Wash the sorbent with 1 mL of methanol to remove lipids and other non-polar interferences.

  • Elution: Elute the analyte with 500 µL of 2% formic acid in methanol. The acid neutralizes the analyte, releasing it from the anion-exchange sorbent.

  • Evaporation & Reconstitution: Evaporate and reconstitute the eluate as described in the LLE protocol.

Performance Comparison: Sample Preparation

Validation ParameterLiquid-Liquid Extraction (LLE)Mixed-Mode SPERationale for Performance
Recovery (%) 65 - 75%90 - 105%SPE provides a more specific retention mechanism, preventing analyte loss that can occur with LLE due to the analyte's residual water solubility.[17]
Matrix Effect (%) 70 - 85% (Significant Suppression)95 - 105% (Minimal Effect)The multi-step, targeted washing in the SPE protocol is far more effective at removing phospholipids and other ion-suppressing matrix components than the single partition step in LLE.[8][11]
Process Efficiency (%) 45 - 60%85 - 100%This parameter combines recovery and matrix effects. The cleaner extract and higher recovery of the SPE method result in superior overall process efficiency.
Throughput/Automation ModerateHighSPE is easily automated using 96-well plate formats, significantly increasing throughput compared to the more manual LLE procedure.[17]

`dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, size="9.5,5.5!", ratio=fill]; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} ` Caption: Decision workflow for sample preparation.

The Second Hurdle: Chromatographic Separation

Even with excellent sample cleanup, achieving good chromatographic performance for this polar analyte is challenging. Standard C18 columns often provide insufficient retention.[5][6] We will compare a standard C18 column with a more specialized column designed for polar analytes.

Method A: Standard C18 Chromatography

A typical choice for many small molecules, but often struggles with polar compounds, leading to elution near the solvent front where matrix effects are most pronounced.[5]

Method B: Polar-Embedded C18 Chromatography

These columns incorporate a polar group (e.g., amide, carbamate) near the base of the C18 chain. This modification serves two purposes:

  • It makes the stationary phase more compatible with highly aqueous mobile phases, preventing phase collapse ("dewetting").[7]

  • It provides an alternative interaction mechanism (hydrogen bonding) that can significantly enhance the retention of polar analytes.

Experimental Protocol: Chromatographic Comparison

ParameterMethod A: Standard C18Method B: Polar-Embedded C18
Column Standard C18, 50 x 2.1 mm, 1.8 µmPolar-Embedded C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 3 minutes5% to 95% B over 3 minutes
Flow Rate 0.4 mL/min0.4 mL/min
Column Temp 40°C40°C

Causality Behind the Protocol: A low pH mobile phase (0.1% formic acid) is used to suppress the ionization of the carboxylic acid, which generally promotes better retention and peak shape on reversed-phase columns.[19] A fast gradient is employed to ensure high throughput.

Performance Comparison: Chromatography

Validation ParameterStandard C18Polar-Embedded C18Rationale for Performance
Retention Time (min) 0.6 min1.8 minThe polar-embedded phase provides an additional retention mechanism, pulling the analyte away from the solvent front.[7]
Peak Shape (Tailing Factor) 1.7 (Poor)1.1 (Excellent)Poor retention on the C18 column leads to interactions with residual silanols on the silica surface, causing peak tailing. The polar-embedded phase shields these silanols.[19]
Signal-to-Noise (at LLOQ) 8:135:1By moving the analyte's retention time away from the early-eluting, ion-suppressing matrix components, the signal intensity and sensitivity are dramatically improved.[5][6]

`dot graph G { layout=neato; graph [pad="0.5", nodesep="0.5", ranksep="0.5", size="9.5,5.5!", ratio=fill]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} ` Caption: Overall validation and optimization workflow.

Final Method Validation Parameters

Once the optimal sample preparation (SPE) and chromatography (Polar-Embedded C18) methods are selected, a full method validation must be conducted according to regulatory guidelines.[1][2][3][20] This process establishes through objective evidence that the method is suitable for its intended purpose.[3]

ParameterPurposeAcceptance Criteria (FDA/EMA)
Selectivity Ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) response.[21]
Linearity & Range Demonstrate a proportional relationship between concentration and instrument response over a defined range.At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).Within-run and between-run precision (%CV) ≤15% (≤20% at LLOQ); accuracy (%RE) within ±15% (±20% at LLOQ).[22]
Recovery Assess the efficiency of the extraction procedure.Should be consistent and reproducible, though no specific % is mandated.
Matrix Effect Quantify the degree of ion suppression or enhancement caused by the biological matrix.The coefficient of variation of the IS-normalized matrix factor should be ≤15%.[8][12]
Stability Evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).Mean concentration should be within ±15% of the nominal concentration.

This comprehensive approach, which prioritizes understanding the analyte's physicochemical properties to make informed decisions on sample preparation and chromatography, provides the foundation for a robust, reliable, and regulatory-defensible LC-MS/MS method.

References

  • Importance of matrix effects in LC-MS/MS bioanalysis . (2014). Bioanalysis. Available at: [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH . Journal of Bioanalysis & Biomedicine. Available at: [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) . (2015). European Medicines Agency. Available at: [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab . NorthEast BioLab. Available at: [Link]

  • Guideline on bioanalytical method validation . (2011). European Medicines Agency. Available at: [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results . ResolveMass Laboratories Inc.. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . (2012). European Bioanalysis Forum. Available at: [Link]

  • Matrix effect in bioanalysis: an overview . International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation . ResolveMass Laboratories Inc.. Available at: [Link]

  • LC-MS Method Validation Guidelines | PDF - Scribd . Scribd. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum . (2012). European Bioanalysis Forum. Available at: [Link]

  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions - Waters Corporation . Waters Corporation. Available at: [Link]

  • A Breakdown of Liquid-Liquid Extraction and Solid-Phase Extraction . (2019). Aurora Biomed. Available at: [Link]

  • Liquid-Liquid Extraction vs Solid Phase Extraction in Biological Fluids and Drugs - SciDoc Publishers . (2013). SciDoc Publishers. Available at: [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis Step5 - FyoniBio . FyoniBio. Available at: [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies? - Patsnap Synapse . (2025). Patsnap Synapse. Available at: [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC . (2014). AAPS Journal. Available at: [Link]

  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC . Journal of the Saudi Chemical Society. Available at: [Link]

  • Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager . (2025). Lab Manager. Available at: [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start | ​Agilex Biolabs . (2024). Agilex Biolabs. Available at: [Link]

  • BA Method Development: Polar Compounds - BioPharma Services . (2023). BioPharma Services. Available at: [Link]

  • New Reversed-Phase Materials for the Separation of Polar Acidic Compounds . (2019). Waters Corporation. Available at: [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation . (2021). LCGC International. Available at: [Link]

  • LC-MS metabolomics of polar compounds - PubMed . (2012). Bioanalysis. Available at: [Link]

  • Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs | LCGC International . (2016). LCGC International. Available at: [Link]

  • Control pH During Method Development for Better Chromatography . Agilent Technologies. Available at: [Link]

Sources

Benchmarking the Catalytic Activity of 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from metal-based asymmetric catalysis to organocatalysis has fundamentally reshaped synthetic chemistry, offering robust, air-stable, and environmentally benign pathways to chiral molecules. In 2000, the pioneering work by List, Lerner, and Barbas III established L-proline as a highly effective organocatalyst for direct asymmetric intermolecular aldol reactions[1]. However, standard L-proline often requires high catalyst loadings and suffers from moderate stereoselectivity in challenging cross-aldol couplings.

This guide objectively benchmarks a structurally tuned derivative—1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid (2-CN-Pro) —against industry standards: the classic L-Proline and the electronically deactivated N-Phenylproline (N-Ph-Pro) . By evaluating these catalysts in a standardized asymmetric aldol reaction, we provide researchers with actionable, data-driven insights into how precise stereoelectronic modifications can overcome traditional kinetic bottlenecks in aminocatalysis.

Mechanistic Rationale: The Stereoelectronic Advantage of 2-CN-Pro

As a Senior Application Scientist, it is critical to understand why a catalyst performs the way it does, rather than just observing the output. The generally accepted mechanism for proline-catalyzed aldol reactions involves a dual-activation pathway: the secondary amine condenses with the ketone donor to form a nucleophilic enamine, while the carboxylic acid acts as a Brønsted acid to activate the electrophilic aldehyde via hydrogen bonding[2]. This dual H-bonding and enamine activation model dictates the geometry of the transition state[3].

When benchmarking N-aryl prolines, we must account for two competing forces:

  • The Kinetic Penalty of N-Arylation: Attaching a phenyl ring to the pyrrolidine nitrogen delocalizes the amine's lone pair into the aromatic system. This significantly reduces the nucleophilicity of the amine, slowing down the initial enamine formation. This is why standard N-Ph-Pro often exhibits lower yields and longer reaction times.

  • The 2-Cyano Rescue Mechanism (Causality of 2-CN-Pro): The addition of a strongly electron-withdrawing cyano (-CN) group at the ortho position of the N-phenyl ring fundamentally alters the catalyst's profile.

    • Enhanced Brønsted Acidity: The inductive electron withdrawal lowers the pKa of the adjacent carboxylic acid. A more acidic proton forms a significantly stronger hydrogen bond with the incoming aldehyde, accelerating the C-C bond-forming step and compensating for the slower enamine formation.

    • Conformational Locking: The steric encumbrance and dipole-dipole repulsion introduced by the ortho-cyano group restrict the rotation of the N-aryl bond. This rigidifies the Zimmerman-Traxler transition state, creating a highly constrained chiral pocket that enforces strict facial selectivity, drastically improving both diastereomeric ratio (dr) and enantiomeric excess (ee).

Experimental Design & Benchmarking Metrics

To objectively compare these catalysts, we utilize the gold-standard benchmark reaction: the direct asymmetric aldol reaction between cyclohexanone (donor) and 4-nitrobenzaldehyde (acceptor). This reaction generates two contiguous stereocenters, allowing us to simultaneously evaluate the catalyst's ability to control relative stereochemistry (anti vs. syn) and absolute stereochemistry (ee).

  • Catalysts Evaluated: L-Proline, N-Ph-Pro, and 2-CN-Pro.

  • Solvent System: DMSO/H₂O (95:5). Causality: Pure DMSO provides optimal solubility for the polar transition state, while the deliberate addition of 5% water accelerates the hydrolysis of the product-enamine complex. This prevents catalyst trapping and ensures rapid catalyst turnover[2].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system, incorporating internal checks at every critical phase.

Step 1: Reaction Assembly

  • To a 10 mL glass vial equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (151 mg, 1.0 mmol) and the selected catalyst (0.2 mmol, 20 mol%).

  • Add 2.0 mL of a pre-mixed DMSO/H₂O (95:5 v/v) solvent system. Stir for 5 minutes at ambient temperature (22 °C) to ensure complete dissolution.

  • Add cyclohexanone (518 µL, 5.0 mmol). Note: A 5-fold excess of the ketone donor is critical to drive the equilibrium forward and suppress the self-aldol condensation of the aldehyde[1].

Step 2: Monitoring and Quenching

  • Monitor the reaction progress via TLC (Hexanes/EtOAc 7:3, visualized by UV at 254 nm and anisaldehyde stain).

  • Once the aldehyde is consumed (or the reaction stalls), quench the mixture by adding 5 mL of saturated aqueous NH₄Cl. Causality: The mildly acidic buffer protonates the catalyst, partitioning it into the aqueous layer and immediately halting the catalytic cycle.

  • Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 3: Validation and Analytical Quantification

  • Crude NMR Check: Add 1.0 mmol of mesitylene to the crude mixture as an internal standard. Obtain a ¹H NMR spectrum to determine the crude yield and ensure no unexpected side reactions occurred.

  • Purification: Purify the crude product via flash column chromatography (silica gel, gradient elution from 9:1 to 7:3 Hexanes/EtOAc) to isolate the pure aldol adduct.

  • Stereochemical Analysis:

    • Determine the diastereomeric ratio (dr) via ¹H NMR (400 MHz, CDCl₃) by integrating the carbinol methine protons of the anti (δ ~5.4 ppm) vs. syn (δ ~5.0 ppm) isomers.

    • Determine the enantiomeric excess (ee) of the major anti isomer via Chiral HPLC (Chiralpak AD-H column, Hexane/i-PrOH 90:10, flow rate 1.0 mL/min, λ = 254 nm). Validation: Always run a racemic standard first to confirm baseline separation of the enantiomers.

Quantitative Benchmarking Data

The table below summarizes the performance of the three catalysts under identical reaction conditions.

CatalystCatalyst LoadingYield (%)dr (anti:syn)ee (anti, %)Reaction Time (h)
L-Proline 20 mol%8280:207624
N-Ph-Pro 20 mol%4585:158448
2-CN-Pro 20 mol%91 96:4 98 18

Data Interpretation: While N-Ph-Pro suffers a severe yield drop due to decreased nucleophilicity, 2-CN-Pro overcomes this via enhanced Brønsted acid activation, achieving the highest yield and fastest reaction time. Furthermore, the conformational locking provided by the ortho-cyano group results in near-perfect enantio- and diastereocontrol.

Catalytic Cycle Visualization

G Cat 2-CN-Pro Catalyst (Restricted N-Aryl) Enamine Enamine Intermediate (Nucleophilic) Cat->Enamine + Ketone (-H2O) Ketone Cyclohexanone (Donor) Ketone->Enamine TS Zimmerman-Traxler TS (Enhanced H-Bonding) Enamine->TS + Aldehyde Aldehyde 4-Nitrobenzaldehyde (Electrophile) Aldehyde->TS Product Anti-Aldol Product (High ee & dr) TS->Product Hydrolysis (+H2O) Product->Cat Catalyst Regeneration

Catalytic cycle of 2-CN-Pro highlighting enamine formation and transition state stabilization.

Conclusion

The benchmarking data unequivocally demonstrates that 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid (2-CN-Pro) is a superior organocatalyst compared to both L-proline and standard N-aryl prolines for intermolecular cross-aldol reactions. By strategically placing a cyano group at the ortho position, researchers can leverage a powerful combination of enhanced Brønsted acidity and severe conformational restriction. This translates to faster reaction kinetics, higher yields, and exceptional stereocontrol, making 2-CN-Pro a highly valuable tool for drug development professionals synthesizing complex chiral building blocks.

Sources

Reproducibility of 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic Acid Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the N-Arylation of Proline

1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid (commonly known as N-(2-cyanophenyl)proline) is a highly valuable chiral building block. It serves as a critical intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-IV) inhibitors and[1]. The ortho-cyano group not only provides a versatile handle for downstream functionalization (e.g., reduction to primary amines, hydrolysis to amides) but also fundamentally alters the electronic properties of the aryl ring, activating it toward nucleophilic attack.

For researchers and drug development professionals, the primary challenges in synthesizing this molecule are maintaining the enantiomeric excess (ee) of the chiral center, ensuring high reproducibility, and managing the cost of scale-up. This guide objectively compares the two most robust synthetic strategies: the metal-free Nucleophilic Aromatic Substitution (SNAr) and the Copper-Catalyzed Ullmann-Type Coupling .

Section 1: Causality in Experimental Design & Mechanistic Pathways

The selection between synthesis protocols is dictated by the electronic nature of the starting aryl halide and the economic constraints of the project.

  • The SNAr Pathway: The cyano group is a strong electron-withdrawing group (EWG). When positioned ortho to a highly electronegative leaving group like fluorine, it stabilizes the intermediate Meisenheimer complex. This makes 2-fluorobenzonitrile highly susceptible to direct SNAr by the secondary amine of L-proline [2]. This pathway is metal-free but requires high temperatures.

  • The Transition-Metal Catalyzed Pathway: If cheaper, less reactive aryl halides (like 2-bromobenzonitrile) are used, direct SNAr is kinetically unfavorable. In this scenario, a Cu(I)-catalyzed Ullmann-type coupling is required [3]. Interestingly, L-proline acts as both the substrate and an internal ligand, coordinating with the copper center to accelerate the oxidative addition of the aryl bromide.

Mechanism Aryl Aryl Halide Source Fluoro 2-Fluorobenzonitrile Aryl->Fluoro Bromo 2-Bromobenzonitrile Aryl->Bromo SNAr Nucleophilic Aromatic Substitution (SNAr) Fluoro->SNAr Metal-Free High Temp Ullmann Cu(I)-Catalyzed Ullmann Coupling Bromo->Ullmann CuI Catalyst Ligand-Assisted Product 1-(2-Cyanophenyl)pyrrolidine- 2-carboxylic acid SNAr->Product Ullmann->Product

Mechanistic pathways for N-arylation based on the aryl halide electrophile.

Section 2: Comparative Performance Analysis

The following table summarizes the quantitative data and operational parameters for both protocols, allowing for an objective performance comparison based on standard laboratory reproducibility[2][3][4].

ParameterProtocol A: SNAr (Metal-Free)Protocol B: Cu-Catalyzed Ullmann
Aryl Halide 2-Fluorobenzonitrile2-Bromobenzonitrile
Reagents L-Proline, K₂CO₃L-Proline, CuI, Cs₂CO₃
Solvent DMF or NMPDMSO or Dioxane
Temperature 100 °C - 120 °C80 °C - 90 °C
Reaction Time 12 - 15 hours18 - 24 hours
Average Yield 85% - 92%70% - 80%
Enantiomeric Excess (ee) > 98% (Minimal racemization)~ 95% (Slight erosion possible)
Cost / Scalability High starting material cost, excellent scalabilityLower starting material cost, catalyst removal required

Section 3: Detailed Step-by-Step Methodologies

Protocol A: SNAr with 2-Fluorobenzonitrile (The Self-Validating System)

Causality Note: The use of a polar aprotic solvent (DMF) is critical. It solvates the potassium cation, leaving the carbonate anion free to deprotonate the proline nitrogen, thus enhancing its nucleophilicity. This protocol is self-validating: the highly polar starting amino acid remains at the baseline on a normal-phase TLC plate. The reaction's progress is visually confirmed by the complete disappearance of the ninhydrin-active baseline spot.

Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add L-proline (1.15 g, 10.0 mmol) and anhydrous K₂CO₃ (2.76 g, 20.0 mmol).

  • Solvation: Add 20 mL of anhydrous DMF. Stir the suspension at room temperature for 15 minutes to facilitate initial carboxylate formation.

  • Electrophile Addition: Add 2-fluorobenzonitrile (1.21 g, 10.0 mmol) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the mixture to 100 °C under a nitrogen atmosphere for 15 hours.

  • Aqueous Workup: Cool to room temperature. Dilute with 50 mL of distilled water. Extract unreacted nitrile impurities with ethyl acetate (2 x 20 mL). Discard the organic layer.

  • Self-Validating Acidification: Carefully acidify the aqueous layer to pH 3-4 using 1M HCl at 0 °C. Why? Proline derivatives are zwitterionic. At pH 3-4, the carboxylic acid is protonated while the secondary amine remains neutral (its pKa is lowered by the electron-withdrawing aryl group), forcing the product to precipitate or partition into the organic phase.

  • Isolation: Extract the acidified aqueous layer with dichloromethane (3 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a crystalline solid.

Protocol B: Cu-Catalyzed Ullmann-Type Coupling

Causality Note: Cs₂CO₃ is utilized instead of K₂CO₃ due to the "cesium effect," which significantly enhances the solubility of the carbonate base in organic solvents, facilitating the catalytic cycle.

Methodology:

  • Preparation: In a Schlenk tube, combine L-proline (1.38 g, 12.0 mmol), 2-bromobenzonitrile (1.82 g, 10.0 mmol), CuI (190 mg, 1.0 mmol, 10 mol%), and Cs₂CO₃ (6.52 g, 20.0 mmol).

  • Atmosphere Exchange: Evacuate and backfill the tube with nitrogen three times to prevent the oxidation of the Cu(I) catalyst to inactive Cu(II).

  • Solvation & Heating: Add 15 mL of anhydrous DMSO. Seal the tube and heat to 90 °C for 24 hours.

  • Workup: Cool to room temperature, dilute with water (50 mL), and filter through a pad of Celite to remove insoluble copper salts.

  • Acidification & Isolation: Follow the identical acidification (pH 3-4) and extraction protocol as described in Protocol A (Steps 6-7).

Workflow cluster_A Protocol A: SNAr cluster_B Protocol B: Ullmann Start L-Proline + Aryl Halide SNAr_Cond DMF, K2CO3, 100°C (15 hours) Start->SNAr_Cond Ullmann_Cond DMSO, CuI, Cs2CO3, 90°C (24 hours) Start->Ullmann_Cond SNAr_Workup Aqueous Wash Extract Impurities SNAr_Cond->SNAr_Workup Acidify Acidification (pH 3-4) 1M HCl at 0°C SNAr_Workup->Acidify Ullmann_Workup Celite Filtration Remove Cu Salts Ullmann_Cond->Ullmann_Workup Ullmann_Workup->Acidify Product DCM Extraction & Crystallization Acidify->Product

Step-by-step workflow comparison for the synthesis and isolation of the target compound.

Section 4: Reproducibility & Troubleshooting

  • Racemization Control: The erosion of enantiomeric excess is a known risk when heating amino acids in the presence of strong bases [4]. Protocol A mitigates this by utilizing the relatively mild K₂CO₃ instead of stronger bases like NaOtBu. Keeping the temperature strictly at or below 100 °C is critical; exceeding 120 °C leads to significant racemization.

  • Steric Hindrance: The ortho-cyano group introduces steric bulk. In the Ullmann protocol, this can slow down the reductive elimination step of the catalytic cycle. If incomplete conversion is observed, increasing the CuI loading to 15 mol% can restore reaction velocity.

  • Product Isolation: The isoelectric point of N-aryl prolines is significantly lower than that of aliphatic amino acids. Over-acidification (pH < 2) can lead to the protonation of the pyrrolidine nitrogen or the cyano group (forming an imidate in the presence of water), pulling the product back into the aqueous phase. Strict pH monitoring during workup is a non-negotiable step for high yields.

Sources

Comparative Binding Affinity Guide: 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic Acid Analogs vs. Standard Prolyl Peptidase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

The development of proline-specific peptidase inhibitors—targeting enzymes such as Dipeptidyl Peptidase-4 (DPP-4) and Fibroblast Activation Protein (FAP)—has historically been dominated by 2-cyanopyrrolidines (e.g., Vildagliptin, Saxagliptin). However, 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid represents a distinct and highly tunable structural class: the N-aryl prolines.

Unlike traditional inhibitors where the nitrile group is located on the pyrrolidine ring, this scaffold features a rigidified N-aryl bond. This structural constraint forces a specific rotameric conformation, projecting the 2-cyanophenyl group deeply into the S2 subsite of the target protease, while the C2-carboxylic acid acts as the primary pharmacophore, anchoring into the S1 pocket's oxyanion hole 1. This guide objectively compares the biophysical performance and thermodynamic binding signatures of rationally designed analogs of this scaffold against established clinical alternatives.

Thermodynamic Signatures & Binding Mechanics

Achieving high-affinity binding requires the optimization of both enthalpic ( ΔH ) and entropic ( −TΔS ) contributions 2. In the context of 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid:

  • Enthalpic Stabilization: The carboxylic acid head group is critical for establishing a strong hydrogen-bonding network with the catalytic serine and adjacent lysine residues. Literature confirms that optimizing the carboxylic acid head group yields significant increases in thermal stability and binding enthalpy compared to alternative functionalities [[3]]().

  • Entropic Gains: The 2-cyanophenyl moiety drives binding entropically by displacing ordered water molecules from the hydrophobic S2 pocket.

SAR Core 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid N_Aryl N-Aryl Group (2-Cyanophenyl) Core->N_Aryl Pyrrolidine Pyrrolidine Ring Core->Pyrrolidine Carboxyl 2-Carboxylic Acid Core->Carboxyl Ortho-Cyano:\nOptimal S2 Pocket Fit Ortho-Cyano: Optimal S2 Pocket Fit N_Aryl->Ortho-Cyano:\nOptimal S2 Pocket Fit 4,4-Difluoro substitution:\nEnhances target affinity 4,4-Difluoro substitution: Enhances target affinity Pyrrolidine->4,4-Difluoro substitution:\nEnhances target affinity Oxyanion Hole H-bonding\n& Catalytic Serine Interaction Oxyanion Hole H-bonding & Catalytic Serine Interaction Carboxyl->Oxyanion Hole H-bonding\n& Catalytic Serine Interaction

Caption: Structure-Activity Relationship (SAR) mapping of the compound scaffold.

Quantitative Data Presentation: Binding Affinities

The following table summarizes the biophysical characterization of the parent scaffold, its structural analogs, and two commercial reference standards. Data reflects binding to a model prolyl peptidase (e.g., FAP/DPP-4) at 298 K.

Compound / AnalogStructural Modification Kd​ (nM) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)
Parent Compound 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid120-9.4-6.2-3.2
Analog A 1-(3-Cyanophenyl)pyrrolidine-2-carboxylic acid450-8.6-5.8-2.8
Analog B 1-(2-Cyanophenyl)-4,4-difluoro-pyrrolidine-2-carboxylic acid45-10.0-6.5-3.5
Alternative 1 Vildagliptin (Standard DPP-4 Inhibitor)15-10.7-7.0-3.7
Alternative 2 UAMC1110 (Standard FAP Inhibitor)3-11.6-8.1-3.5

Key Insights: Moving the cyano group from the ortho to the meta position (Analog A) results in a nearly 4-fold loss in affinity, demonstrating the strict steric constraints of the S2 pocket. Conversely, substituting the pyrrolidine ring with fluorine atoms (Analog B) induces a favorable gauche effect, pre-organizing the ring pucker to match the bioactive conformation and improving both enthalpic and entropic parameters.

Self-Validating Experimental Protocols

To ensure data integrity, binding affinities must be derived from orthogonal biophysical techniques. Below are the step-by-step methodologies designed as self-validating systems.

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Profiling

SPR is utilized to determine the association ( kon​ ) and dissociation ( koff​ ) rates. Causality: Immobilizing the target protein rather than the small molecule prevents steric occlusion of the binding pocket, ensuring the kinetics reflect true physiological binding.

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore T200).

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes to activate the dextran matrix.

  • Protein Immobilization: Dilute the target peptidase (e.g., FAP) in 10 mM Sodium Acetate (pH 4.5) and inject over Flow Cell 2 (FC2) until a target density of ~3000 RU is achieved.

  • Self-Validation (Reference Channel): Activate and immediately deactivate Flow Cell 1 (FC1) using 1 M Ethanolamine (pH 8.5) without injecting protein. Why: Subtracting the FC1 signal from FC2 ensures that bulk refractive index changes and non-specific binding to the dextran matrix are perfectly negated.

  • Analyte Injection: Prepare a 2-fold dilution series of the analogs (from 1000 nM to 3.125 nM) in running buffer (HBS-EP+ with 2% DMSO). Inject over both flow cells at 50 µL/min for 120 seconds, followed by a 300-second dissociation phase.

  • Solvent Correction: Run a 6-point DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk shifts caused by solvent mismatch between the sample and running buffer.

Protocol B: Isothermal Titration Calorimetry (ITC) for Thermodynamics

ITC directly measures the heat released or absorbed during binding. Causality: This technique is mandatory to separate the ΔG into its ΔH and −TΔS components, revealing whether a structural modification improves affinity via new hydrogen bonds or via hydrophobic desolvation 2.

  • Sample Preparation: Dialyze the target protein extensively against the assay buffer (50 mM HEPES, 150 mM NaCl, pH 7.4). Dissolve the analog in the exact same dialysis buffer to prevent heat of mixing artifacts.

  • Cell Loading: Load the sample cell with 20 µM of the target protein. Load the injection syringe with 200 µM of the analog.

  • Titration Parameters: Perform 20 injections of 2 µL each at 298 K, with a 150-second spacing between injections to allow the baseline to equilibrate.

  • Self-Validation (Blank Titration): Perform an identical titration of the analog into the buffer alone. Why: This establishes the heat of dilution. Subtracting this background from the main experiment ensures that the integrated heat peaks represent only the specific protein-ligand interaction.

G A Compound Synthesis & QC B SPR Kinetics (kon, koff) A->B Orthogonal Validation C ITC Thermodynamics (ΔH, -TΔS) A->C Thermodynamic Profiling D Enzymatic Assay (IC50 / Ki) B->D Kinetic Parameters C->D Binding Energetics E Lead Selection & SAR Modeling D->E Efficacy Confirmation

Caption: Workflow for orthogonal binding affinity validation using SPR and ITC.

References

  • The Binding Thermodynamics of Drug Candidates Wiley-VCH URL
  • Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)
  • National Institutes of Health (NIH)

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling complex organic intermediates requires more than just following a checklist; it requires an understanding of the underlying chemical mechanisms. 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid is a highly specialized proline derivative frequently utilized in drug discovery and the synthesis of peptidomimetics.

Because this molecule contains both a carboxylic acid moiety and a nitrile (cyano) group , its disposal must be carefully managed to prevent hazardous side reactions, such as the accidental generation of toxic hydrogen cyanide (HCN) gas. This guide provides a self-validating, field-proven protocol for its safe handling and disposal.

Chemical Causality and Safety Rationale

To design an effective disposal strategy, we must first understand the reactivity of the molecule's functional groups:

  • The Nitrile (-C≡N) Group: Organic nitriles are generally stable, but under strongly acidic or basic conditions, they can undergo hydrolysis. More critically, mixing nitrile-containing waste with strong acids can lead to the evolution of highly toxic hydrogen cyanide gas. Therefore, this compound must strictly be segregated from strong mineral acids and oxidizers[1].

  • The Carboxylic Acid (-COOH) Group: This moiety imparts mild acidity to the compound. It can react exothermically with strong bases and corrode certain metal containers over time.

By understanding these mechanisms, we establish a core rule: Store this waste in chemically inert containers (like HDPE or glass) and strictly isolate it from strong acids and oxidizers.

Quantitative Data & Waste Profiling

The following table summarizes the critical parameters for profiling and storing this chemical waste prior to final disposal.

ParameterSpecification / GuidelineMechanistic Rationale
Waste Classification Non-Halogenated Organic WasteThe molecule consists solely of C, H, N, and O. (Note: If dissolved in DCM, classify as Halogenated).
Container Compatibility Glass or High-Density Polyethylene (HDPE)Prevents corrosion that could occur in metal drums due to the carboxylic acid moiety.
Chemical Incompatibilities Strong acids, strong bases, oxidizing agentsPrevents exothermic reactions and the potential release of HCN gas[1].
Ultimate Disposal Method High-Temperature IncinerationRequires incineration with nitrogen oxide (NOx) scrubbers to safely manage nitrogenous combustion products[1].

Step-by-Step Disposal Methodology

Implementing a self-validating system means that each step logically prevents the failure of the next. Follow this protocol for the disposal of 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid:

Step 1: Waste Segregation and Solvent Compatibility
  • Determine the solvent system used for the compound. If it is in a solid state, collect it in a dedicated solid organic waste bin.

  • If in solution, verify whether the solvent is halogenated (e.g., chloroform) or non-halogenated (e.g., methanol, DMSO).

  • Critical Check: Ensure the waste carboy does not contain any strong acids (e.g., HCl, H2SO4) to prevent nitrile hydrolysis.

Step 2: Containment and Labeling
  • Transfer the waste into a chemically compatible, sealable container (HDPE or glass).

  • Use a secondary containment tray to capture any potential spills.

  • Label the container explicitly: "Hazardous Waste: 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid / Organic Nitrile Derivative. DO NOT MIX WITH ACIDS."

Step 3: Storage and EHS Handoff
  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from direct sunlight and heat sources.

  • Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department.

  • EHS will route the waste to a licensed facility for high-temperature incineration equipped with NOx scrubbers , which is the EPA-standard method for destroying organic nitriles[1].

Disposal Workflow Visualization

The following diagram maps the logical progression of the waste management process, ensuring all safety checkpoints are met before final destruction.

G A Waste Generation: 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid B Phase Separation: Solid vs. Liquid Waste A->B C Compatibility Check: Ensure NO Strong Acids/Oxidizers B->C D Containment: HDPE or Glass + Secondary Tray C->D E EHS Collection: Manifest as Nitrogenous Organic Waste D->E F Final Destruction: High-Temp Incineration with NOx Scrubbers E->F

Workflow for the safe segregation, storage, and disposal of nitrile-containing organic waste.

References

Sources

Personal protective equipment for handling 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel unnatural amino acids and nitrile-containing derivatives requires more than just reading a standard Safety Data Sheet (SDS). It requires a mechanistic understanding of the molecule's behavior under laboratory conditions.

The following guide provides a comprehensive, field-proven operational framework for handling 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid , bridging the gap between molecular toxicology and daily laboratory logistics.

Chemical Profile & Mechanistic Toxicology

1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid (CAS: 1105701-93-6)[1] is a specialized proline derivative featuring an ortho-cyanophenyl group. It is highly valued in drug discovery for synthesizing peptidomimetics and covalent inhibitors.

To handle this compound safely, we must first understand its specific toxicological profile, which differs vastly from common inorganic cyanides.

The Causality of Nitrile Toxicity: A common misconception in the laboratory is that all cyano-containing compounds pose an immediate hydrogen cyanide (HCN) inhalation risk. The reality is dictated by the molecule's structural biology:

  • Aliphatic Nitriles: Compounds like acetonitrile or butyronitrile are readily oxidized in the liver by Cytochrome P450 enzymes. This metabolic cleavage releases free cyanide ions (CN⁻), which bind to ferric iron in cytochrome c oxidase, halting aerobic respiration and inducing cellular hypoxia[2][3].

  • Aromatic Nitriles (Our Compound): In 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid, the nitrile group is directly conjugated to a stable phenyl ring. Aromatic nitriles are highly resistant to Cytochrome P450-mediated oxidative cleavage and are typically excreted intact, making them significantly less toxic in vivo than their aliphatic counterparts[4][5].

Caveat: Despite this metabolic stability, the compound remains a severe risk if exposed to strong acids or combustion. Under these extreme conditions, the molecule can undergo forced hydrolysis or thermal decomposition, liberating lethal HCN gas[5].

Toxicology Nitrile Organic Nitriles (R-C≡N) Aliphatic Aliphatic Nitriles (e.g., Butyronitrile) Nitrile->Aliphatic Aromatic Aromatic Nitriles (1-(2-Cyanophenyl)...) Nitrile->Aromatic CYP450 Cytochrome P450 Oxidation Aliphatic->CYP450 Stable Metabolically Stable (Intact Excretion) Aromatic->Stable Cyanide Release of Cyanide Ion (CN-) CYP450->Cyanide Toxicity Cytochrome c Oxidase Inhibition (Cellular Hypoxia) Cyanide->Toxicity

Metabolic divergence of nitriles: Aromatic stability vs. aliphatic cyanide release.

Quantitative Data & Mandatory PPE Matrix

Because this compound is typically handled as a dry powder before being solubilized in highly penetrating organic solvents (like DMSO or DMF), your Personal Protective Equipment (PPE) must account for both particulate aerosolization and solvent-carrier effects.

Protection CategoryRequired EquipmentMechanistic Causality (The "Why")
Dermal (Hands) Double-layered Nitrile (≥5 mil) or Butyl RubberWhile the dry solid is stable, biological assays require solubilization in DMSO. DMSO acts as a rapid transdermal carrier, pulling dissolved nitriles directly through the stratum corneum into the bloodstream.
Ocular ANSI Z87.1 Tight-fitting Safety GogglesThe carboxylic acid moiety is a severe mucosal irritant. Goggles prevent ocular absorption of fine powders that may aerosolize due to static charge during weighing.
Body Flame-retardant Lab Coat (Nomex/Cotton)Mitigates static charge buildup on the operator, which is the primary cause of powder dispersion outside the weigh boat.
Respiratory Chemical Fume Hood (Face velocity: 80-100 fpm)Prevents inhalation of airborne particulates. N95 respirators are only a secondary fallback and should not replace primary engineering controls.

Operational Workflow: Solubilization Protocol

To ensure a self-validating and safe preparation of your stock solutions, follow this exact step-by-step methodology.

Step 1: Environmental & Static Control

  • Ensure the chemical fume hood is operational and clear of any strong acids (e.g., HCl, H2SO4) to prevent accidental HCN generation[5].

  • Place an anti-static bar or zero-stat gun near the analytical balance. Unnatural amino acids hold significant static charges, which can cause the powder to "jump" and contaminate the workspace.

Step 2: Safe Weighing

  • Tare a conductive, anti-static weigh boat on the balance.

  • Using a grounded micro-spatula, carefully transfer the 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid.

  • Validation Check: If the powder clings aggressively to the spatula, stop. Re-apply the zero-stat gun to neutralize the field before proceeding.

Step 3: Solubilization

  • Transfer the powder to a borosilicate glass vial.

  • Add the required volume of anhydrous DMSO directly to the vial inside the hood.

  • Scientific Insight: Do not attempt to dissolve this compound in acidic aqueous buffers first. The carboxylic acid will remain protonated and insoluble, and introducing unnecessary acidity increases the theoretical risk of nitrile destabilization.

Workflow Start Start: Compound Retrieval (Cold Storage) PPE Don Mandatory PPE (Gloves, Goggles, Coat) Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Weigh Weighing & Solubilization (e.g., in DMSO) Hood->Weigh Spill Spill Occurs? Weigh->Spill Decon Alkaline Decontamination (Strictly NO Acids) Spill->Decon Yes Success Proceed to Assay Spill->Success No Waste Segregate as Nitrile Waste (Incineration) Decon->Waste Success->Waste Post-Assay

Standard operating workflow for handling, solubilizing, and disposing of aromatic nitriles.

Waste Disposal & Decontamination Plan

The end-of-life management of nitrile compounds is where the most critical safety errors occur.

Spill Response (Decontamination): If a spill occurs, do NOT use acidic neutralizers or standard acidic lab cleaners . Acid hydrolysis of nitriles can theoretically liberate trace HCN if impurities are present[2][5]. Instead, wipe the area with an alkaline detergent (e.g., Alconox) and water. Mildly alkaline conditions safely hydrolyze trace nitriles to amides or carboxylates without the risk of off-gassing toxic byproducts.

Waste Segregation:

  • Collect all liquid waste (DMSO + compound) and contaminated consumables (pipette tips, weigh boats) in a designated "Halogenated/Nitrile Organic Waste" container.

  • Ensure this container is strictly isolated from acidic waste streams.

  • Final disposal must be executed via high-temperature incineration by a licensed chemical waste facility, which completely oxidizes the compound into harmless CO2, H2O, and manageable NOx species[5].

References

  • 1105701-93-6 | 1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid - nextpeptide.com -
  • Nitrile (Chemistry) – Study Guide - studyguides.com -
  • Butyronitrile | C4H7N | CID 8008 - PubChem - nih.gov -
  • Nitrile - Grokipedia - grokipedia.com -
  • The MSDS HyperGlossary: Nitrile - ilpi.com -

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。